molecular formula C9H5Cl2N3 B14009935 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Cat. No.: B14009935
M. Wt: 231.09 g/mol
InChI Key: AMEVJOWOWQPPJQ-RALIUCGRSA-N
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Description

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a useful research compound. Its molecular formula is C9H5Cl2N3 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2N3

Molecular Weight

231.09 g/mol

IUPAC Name

2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine

InChI

InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

AMEVJOWOWQPPJQ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine, an isotopically labeled analog of 2,4-dichloro-6-phenyl-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted triazines as versatile chemical scaffolds.

Introduction

2,4-dichloro-6-phenyl-1,3,5-triazine is a key intermediate in the synthesis of a wide array of compounds with applications in medicinal chemistry, materials science, and organic electronics.[1][2][3] The introduction of a deuterated phenyl ring (d5) provides a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantitative analysis. This guide details a feasible synthetic route for 2,4-dichloro-6-phenyl-d5-1,3,5-triazine and outlines the expected analytical characterization of the final product.

Synthesis of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine

The synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine can be effectively achieved through a Grignard reaction, a well-established method for the arylation of cyanuric chloride.[2] This approach involves the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a deuterated phenyl Grignard reagent, phenyl-d5-magnesium bromide. The differential reactivity of the chlorine atoms on the triazine ring allows for a controlled, stepwise substitution by careful management of reaction conditions.[4]

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of the phenyl-d5-magnesium bromide Grignard reagent from bromobenzene-d5 (B116778), followed by its reaction with cyanuric chloride.

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Substitution Bromobenzene-d5 Bromobenzene-d5 Phenyl-d5-magnesium bromide Phenyl-d5-magnesium bromide Bromobenzene-d5->Phenyl-d5-magnesium bromide  Mg, Anhydrous THF Mg Mg Mg->Phenyl-d5-magnesium bromide Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine Phenyl-d5-magnesium bromide->Cyanuric_Chloride  Grignard Reagent Final_Product 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine Cyanuric_Chloride->Final_Product  Anhydrous THF, 0°C to rt

Caption: Proposed synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine.

Experimental Protocol

Step 1: Preparation of Phenyl-d5-magnesium bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a small portion of the bromobenzene-d5 solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the freshly prepared phenyl-d5-magnesium bromide solution (1.0 eq) to the cooled triazine solution via a cannula or dropping funnel over 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of ice and 2N hydrochloric acid to quench the reaction.

  • Extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane) or by column chromatography on silica (B1680970) gel to obtain 2,4-dichloro-6-phenyl-d5-1,3,5-triazine as a solid.[1]

Characterization

The successful synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine can be confirmed through various analytical techniques. The expected data is summarized below.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₉D₅Cl₂N₃
Molecular Weight 231.10 g/mol
Appearance White to off-white solid
Melting Point Expected to be similar to the non-deuterated analog (121°C)
Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)

Chemical Shift (δ) ppmMultiplicity & Assignment
¹H NMR No signals expected in the aromatic region due to deuteration.
¹³C NMR ~172.0(C-Cl)
~170.5(C-phenyl)
~130.0(Ar C-H para) - Signal will be a multiplet due to C-D coupling
~127.0(Ar C-H meta) - Signal will be a multiplet due to C-D coupling
~122.0(Ar C-H ortho) - Signal will be a multiplet due to C-D coupling

Note: The predicted chemical shifts are based on the non-deuterated analog and may vary slightly. The carbon signals of the deuterated phenyl ring will exhibit splitting due to coupling with deuterium.

Table 2: Mass Spectrometry Data

IonExpected m/z
[M]⁺ 230
[M+2]⁺ 232 (due to ³⁷Cl)
[M+4]⁺ 234 (due to two ³⁷Cl)

Note: The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms. The molecular ion peak will be shifted by +5 mass units compared to the non-deuterated compound.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~2200-2300C-D stretching vibrations
~1550-1600C=N stretching (triazine ring)
~1400-1500C=C stretching (aromatic ring)
~800-850C-Cl stretching

Experimental Workflow and Analysis

The overall workflow for the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials (Bromobenzene-d5, Mg, Cyanuric Chloride) grignard Grignard Reagent Formation start->grignard reaction Nucleophilic Substitution grignard->reaction workup Quenching and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: 2,4-Dichloro-6-phenyl-d5-1,3,5-triazine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Analysis product->mp

Caption: Workflow for the synthesis and characterization of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 2,4-dichloro-6-phenyl-d5-1,3,5-triazine via a Grignard reaction, along with a comprehensive summary of its expected characterization data. The availability of this isotopically labeled compound will be of significant value to researchers in various fields, enabling more precise and detailed studies in drug discovery and materials science.

References

physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. This deuterated isotopologue of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is a valuable internal standard for mass spectrometry-based quantitative analysis and serves as a building block in the synthesis of complex organic molecules for materials science and pharmaceutical research.

Physicochemical Properties

The deuterated phenyl ring in this compound provides a distinct mass shift, making it an ideal internal standard for quantitative studies of its non-deuterated analogue. While extensive experimental data for the deuterated version is not widely published, the physicochemical properties are expected to be nearly identical to the parent compound, with the primary difference being the molecular weight.

Table 1: General and Physicochemical Properties

Property Value Source
Chemical Name 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine -
Synonyms This compound [1]
CAS Number Not available (Parent: 1700-02-3) [2][3]
Molecular Formula C₉D₅Cl₂N₃ [2]
Molecular Weight 231.10 g/mol (Calculated) [2]
Appearance White to off-white powder/crystal [3]
Melting Point 118-121 °C (for parent compound) [3][4]
Boiling Point 427.5 ± 28.0 °C at 760 mmHg (for parent compound) [4]

| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. |[5] |

Note: Some data pertains to the non-deuterated analogue, 2,4-Dichloro-6-phenyl-1,3,5-triazine, as specific experimental values for the d5 variant are limited.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following data are predicted for the deuterated compound based on the known spectra of its non-deuterated analogue and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Absence of aromatic proton signals (typically observed between 7.0-8.5 ppm for the parent compound). Residual proton signals from the solvent will be present.
¹³C NMR Aromatic carbon signals would be observed, potentially showing coupling to deuterium. Expected chemical shifts would be similar to the parent compound (~128-136 ppm for the phenyl ring and ~171 ppm for the triazine ring).

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) is expected at m/z 230.98 (for ¹²C, ³⁵Cl, ¹⁴N, ²H). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Suzuki Coupling

The synthesis of 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine can be achieved via a Suzuki coupling reaction between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and phenyl-d5-boronic acid. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for controlled, stepwise substitution.[6][7]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenyl-d5-boronic acid

  • Palladium-based catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., THF/water, ethanol)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297) for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyanuric chloride in the chosen organic solvent under an inert atmosphere (e.g., nitrogen).[8]

  • Reagent Addition: Add an aqueous solution of the base, followed by phenyl-d5-boronic acid and the palladium catalyst.[9]

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature. For monosubstitution, the reaction is often carried out at a low temperature (e.g., 0-5 °C), gradually warming to room temperature or refluxing for several hours.[6][9]

  • Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Workup: Upon completion, the reaction mixture is cooled and diluted with an organic solvent like DCM or ethyl acetate. The mixture is washed with water and brine to remove the base and other inorganic impurities.[8]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[10]

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol, heptane) to obtain the pure 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine.[4][8]

G Synthesis and Purification Workflow node_reactants Reactants (Cyanuric Chloride, Phenyl-d5-boronic acid) node_reaction Suzuki Coupling Reaction (Inert Atmosphere, Controlled Temp.) node_reactants->node_reaction node_catalyst Catalyst & Base (e.g., Pd(PPh3)4, K2CO3) node_catalyst->node_reaction node_monitoring Reaction Monitoring (TLC) node_reaction->node_monitoring node_workup Aqueous Workup (Extraction with DCM/EtOAc) node_monitoring->node_workup Reaction Complete node_drying Drying & Concentration (Anhydrous MgSO4, Rotary Evaporation) node_workup->node_drying node_purification Purification (Column Chromatography or Recrystallization) node_drying->node_purification node_product Pure Product This compound node_purification->node_product

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the structure and assess purity. The key indicator is the absence of signals in the aromatic region of the ¹H NMR spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[11]

  • Analysis: Chemical shifts are reported in parts per million (ppm) relative to TMS.[12] For the ¹H spectrum, verify the absence of phenyl protons. In the ¹³C spectrum, identify the carbon signals corresponding to the triazine and deuterated phenyl rings.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To determine the molecular weight, confirm isotopic incorporation, and assess purity.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

  • LC Method: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both possibly containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.

  • MS Method: Analyze using an accurate-mass Q-TOF or Orbitrap mass spectrometer.[13] Acquire data in both full scan MS mode to identify the molecular ion and its isotopic pattern, and in MS/MS mode to obtain fragment ion information for structural confirmation.[14]

  • Analysis: In the full scan spectrum, locate the m/z corresponding to the protonated molecule [M+H]⁺. The observed mass should be within a few ppm of the theoretical exact mass. The isotopic distribution should match the theoretical pattern for a molecule containing two chlorine atoms.

G Analytical Characterization Workflow node_sample Purified Sample node_nmr NMR Spectroscopy (1H, 13C in CDCl3) node_sample->node_nmr node_lcms LC-MS Analysis (Q-TOF or Orbitrap) node_sample->node_lcms node_nmr_analysis Structural Verification (Absence of 1H Phenyl Signals) node_nmr->node_nmr_analysis node_ms_analysis Mass & Purity Confirmation (Exact Mass, Isotopic Pattern) node_lcms->node_ms_analysis node_data Verified Compound Data node_nmr_analysis->node_data node_ms_analysis->node_data

Caption: Analytical workflow for the structural and purity confirmation of the target compound.

Applications and Relevance

2,4-Dichloro-6-phenyl-1,3,5-triazine and its derivatives are versatile building blocks.[3] The deuterated form is particularly important for:

  • Internal Standards: It serves as a reliable internal standard for the accurate quantification of the non-deuterated analogue in complex matrices during pharmacokinetic or environmental studies.

  • Tracer Studies: It can be used in metabolic studies to trace the biotransformation of the parent compound.

  • Material Science: The parent compound is a key intermediate in the synthesis of bipolar host materials and emitters for organic light-emitting diodes (OLEDs).[3] The deuterated version can be used in mechanistic studies of material degradation.

Safety Information

The non-deuterated analogue, 2,4-Dichloro-6-phenyl-1,3,5-triazine, is classified as an irritant.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling. Work in a well-ventilated area or a fume hood.

References

2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, a deuterated analog of a versatile building block used in medicinal chemistry and materials science. This document details its chemical properties, applications, and relevant experimental protocols.

Core Compound Data

This compound is a valuable synthetic intermediate. Its primary utility in a research setting is as a tracer or an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS) techniques.[1] The non-deuterated form is a key component in the synthesis of a wide array of organic molecules.[2]

PropertyValueReference
CAS Number 1480589-62-5[1][3]
Molecular Formula C₉D₅Cl₂N₃[1]
Molecular Weight 231.09 g/mol
Alternate Molecular Weight 231.10 g/mol [1][4]
Appearance White to light yellow solid[1]
Purity ≥98%
Storage Conditions 4°C, stored under nitrogen[1]
Unlabeled CAS Number 1700-02-3[1]
Unlabeled Molecular Weight 226.06 g/mol [5][6][7]

Key Applications in Research and Development

The 1,3,5-triazine (B166579) core is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its capacity for multi-vector interactions with biological targets. Derivatives of the 2,4-dichloro-6-substituted-1,3,5-triazine scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

In the realm of drug discovery , these triazine derivatives have shown significant promise as anticancer agents.[8] They can be tailored to target key signaling pathways involved in cancer cell proliferation and survival, with some derivatives acting as potent kinase inhibitors.[8]

In materials science , this class of compounds serves as foundational building blocks for advanced polymers, coatings, and organic light-emitting diodes (OLEDs).[7][8]

The diagram below illustrates the central role of the 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) scaffold in generating diverse molecular libraries for various applications.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Applications Core 2,4-Dichloro-6-phenyl-1,3,5-triazine Nuc Nucleophiles (Amines, Alcohols, Thiols) Core->Nuc Sequential Nucleophilic Substitution Libs Diverse Compound Libraries Drug Drug Discovery (e.g., Kinase Inhibitors) Libs->Drug Mat Materials Science (e.g., OLEDs, Polymers) Libs->Mat Nuc->Libs G start Start: 2,4-Dichloro-6-phenyl-1,3,5-triazine step1 Step 1: First Substitution - Add Nucleophile 1 (1.0 eq) - Add Base (e.g., DIEA) - Solvent: DCM or THF - Temperature: 0°C start->step1 intermediate Intermediate: Monosubstituted Dichloro-s-triazine step1->intermediate step2 Step 2: Second Substitution - Add Nucleophile 2 (1.0 eq) - Add Base (e.g., DIEA) - Solvent: DCM - Temperature: Room Temp intermediate->step2 product Final Product: Asymmetrically Disubstituted Triazine step2->product end Purification (Chromatography) product->end

References

A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4-dichloro-6-phenyl-1,3,5-triazine-d5, a deuterated analog of a versatile synthetic building block. This document details its commercial availability, physicochemical properties, plausible synthetic routes, and its critical applications in research and development, particularly in mass spectrometry-based quantitative analysis and as an intermediate in the synthesis of complex organic molecules.

Commercial Availability and Physicochemical Properties

This compound is a specialized chemical available from several commercial suppliers. Its primary application lies in its use as an internal standard for mass spectrometry, where the deuterium (B1214612) labeling provides a distinct mass shift from its non-labeled counterpart, enabling precise quantification.

Table 1: Commercial Availability and Key Properties of this compound

PropertyData
Chemical Name 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine
CAS Number 1480589-62-5
Molecular Formula C₉D₅Cl₂N₃
Molecular Weight ~231.10 g/mol
Typical Purity ≥97% - >99% (supplier dependent)[1][2]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as THF, DCM
Storage Conditions Store at 4°C under a nitrogen atmosphere[3]

Note: Specific purity and isotopic enrichment levels should be confirmed with the supplier via a certificate of analysis.

Synthesis and Characterization

While specific synthetic procedures for the deuterated analog are not widely published in peer-reviewed literature, a plausible synthesis can be adapted from established methods for its non-deuterated counterpart, 2,4-dichloro-6-phenyl-1,3,5-triazine. The key step involves the introduction of the deuterated phenyl group.

A common synthetic route involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a deuterated phenyl Grignard reagent, such as phenyl-d5-magnesium bromide.[4] The reaction conditions, particularly temperature, are critical to control the degree of substitution on the triazine ring.

Synthesis_Pathway Cyanuric_Chloride Cyanuric Chloride Reaction_Step Nucleophilic Aromatic Substitution Cyanuric_Chloride->Reaction_Step Phenyl_d5_MgBr Phenyl-d5-magnesium bromide Phenyl_d5_MgBr->Reaction_Step Solvent Anhydrous THF 0°C Solvent->Reaction_Step Product 2,4-Dichloro-6-phenyl- 1,3,5-triazine-d5 Reaction_Step->Product

Plausible synthetic pathway for this compound.

Characterization of the final product would typically involve:

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals in the aromatic region, while ¹³C and ²H NMR would confirm the structure and deuteration pattern.

Experimental Protocols

Due to its primary role as a synthetic intermediate and an internal standard, the experimental protocols for this compound fall into two main categories: its use in nucleophilic substitution reactions and its application in quantitative mass spectrometry.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol is an adapted, representative method for the sequential substitution of the chlorine atoms on the triazine ring. The reactivity of the two chlorine atoms differs, allowing for a stepwise introduction of nucleophiles by controlling the reaction temperature.[5][6]

Materials:

  • This compound

  • Nucleophile 1 (e.g., a primary or secondary amine)

  • Nucleophile 2 (e.g., an alcohol or another amine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dichloromethane - DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • First Substitution (low temperature):

    • Dissolve this compound (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Nucleophile 1 (1.0 eq) and DIEA (1.1 eq) in anhydrous THF.

    • Add the solution of the nucleophile and base dropwise to the stirred triazine solution at 0 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the mono-substituted product by column chromatography.

  • Second Substitution (elevated temperature):

    • Dissolve the purified mono-substituted triazine from the previous step (1.0 eq) in a suitable solvent (e.g., THF or 1,4-dioxane).

    • Add Nucleophile 2 (1.1 eq) and a base (e.g., DIEA or K₂CO₃, 1.2 eq).

    • Heat the reaction mixture to room temperature or reflux, depending on the reactivity of the nucleophile.

    • Monitor the reaction by TLC. This step may require several hours to overnight.

    • After completion, perform an aqueous workup, extract the product, dry the organic layer, concentrate, and purify the di-substituted product by column chromatography or recrystallization.

Nucleophilic_Substitution_Workflow Start 2,4-Dichloro-6-phenyl- 1,3,5-triazine-d5 Step1 Add Nucleophile 1 + Base @ 0°C Start->Step1 Intermediate Mono-substituted Triazine Step1->Intermediate Purification1 Workup & Purification Intermediate->Purification1 Step2 Add Nucleophile 2 + Base @ RT or Reflux End_Product Di-substituted Triazine Product Step2->End_Product Purification2 Workup & Purification End_Product->Purification2 Purification1->Step2

General workflow for sequential nucleophilic substitution.
Protocol 2: Use as an Internal Standard in LC-MS/MS

This protocol provides a general workflow for using this compound as an internal standard (IS) for the quantification of its non-deuterated analog in a sample matrix (e.g., a reaction mixture or biological sample). The use of a deuterated IS is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[7][8][9]

Materials:

  • Sample containing the analyte (2,4-dichloro-6-phenyl-1,3,5-triazine)

  • A stock solution of this compound of known concentration

  • Solvents for sample preparation (e.g., acetonitrile, methanol, water)

  • LC-MS/MS system with appropriate column and mobile phases

Procedure:

  • Sample Preparation:

    • To a known volume or mass of the sample, add a precise volume of the this compound internal standard stock solution. The amount of IS added should result in a detector response comparable to that of the analyte in the sample.

    • Perform sample clean-up as required (e.g., protein precipitation for biological samples, or simple dilution for cleaner samples). A common method for protein precipitation involves adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

    • Transfer the supernatant to an LC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method that provides good separation and peak shape for the analyte. The deuterated internal standard is expected to co-elute with the non-deuterated analyte.

    • Set up the mass spectrometer to monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode. The precursor ion for the d5-internal standard will be 5 mass units higher than the analyte.

    • Analyze a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard to generate a calibration curve.

    • Analyze the prepared samples.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all calibration standards and samples.

    • Plot the peak area ratio against the analyte concentration for the calibration standards to generate a linear regression curve.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Sample Sample containing Analyte Add_IS Spike with known amount of This compound (IS) Sample->Add_IS Cleanup Sample Preparation (e.g., Protein Precipitation) Add_IS->Cleanup LC_MS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MS Data_Processing Calculate Peak Area Ratio (Analyte / IS) LC_MS->Data_Processing Quantification Quantify against Calibration Curve Data_Processing->Quantification

Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is a valuable tool for researchers in organic synthesis and analytical chemistry. Its primary utility as a deuterated internal standard enhances the accuracy and reliability of quantitative mass spectrometry assays.[7] Furthermore, its reactive chlorine atoms provide a scaffold for the synthesis of complex, asymmetrically substituted triazine derivatives, which are of significant interest in drug discovery and materials science. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this specialized deuterated compound.

References

Technical Guide: Certificate of Analysis for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. The information is structured to serve as a detailed reference for researchers and professionals in drug development and materials science.

Compound Identification and Physical Properties

This compound is the deuterated form of 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869), an important intermediate in the synthesis of various functional molecules, including those used in OLEDs and pharmaceuticals.[1][2] The deuteration is typically on the phenyl ring.

Identifier Value
IUPAC Name 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine[3]
CAS Number 1480589-62-5[3][4]
Molecular Formula C₉D₅Cl₂N₃[3]
Molecular Weight 231.10[3]
Appearance White to off-white powder/crystal[5][6]
Melting Point 119.0 to 123.0 °C (for non-deuterated)

Analytical Specifications and Quantitative Data

The following table summarizes the typical analytical specifications for this compound, based on commercially available data.

Test Specification Method
Purity ≥97.0%[3]Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥98% (Deuterium incorporation)Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Identity Conforms to structureMass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Purity Determination by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/minute to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.

  • Analysis: A 1 µL aliquot of the prepared sample is injected. The peak area of the main component is compared to the total area of all peaks to determine the purity.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a GC or LC system (GC-MS or LC-MS). Atmospheric Pressure Chemical Ionization (APCI) can be used.[7]

  • Ionization Mode: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

  • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+) and characteristic fragmentation patterns to confirm the compound's identity and molecular weight. For the deuterated compound, the molecular ion peak should correspond to the increased mass due to the deuterium (B1214612) atoms.

Structural Elucidation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • ¹H NMR Analysis: The absence or significant reduction of signals in the aromatic region (typically ~7.4-8.5 ppm for the phenyl protons in the non-deuterated analogue) confirms a high level of deuterium incorporation. Residual proton signals can be integrated to quantify the isotopic purity.

  • ¹³C NMR Analysis: The spectrum will show characteristic signals for the triazine and phenyl carbons. The carbon atoms attached to deuterium will exhibit splitting patterns (C-D coupling).

Synthesis and Characterization Workflow

The synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine and its deuterated analogue can be achieved through several methods, often starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5][8] A common approach involves a Suzuki coupling reaction or a Friedel-Crafts reaction.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis start Cyanuric Chloride & Phenylboronic Acid-d5 reaction Suzuki Coupling Reaction (Pd Catalyst, Base) start->reaction product Crude this compound reaction->product recrystallization Recrystallization product->recrystallization column Column Chromatography recrystallization->column final_product Purified Product column->final_product gc GC (Purity) ms MS (Identity) nmr NMR (Structure, Isotopic Purity) final_product->gc final_product->ms final_product->nmr

Caption: Synthetic and analytical workflow for this compound.

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, a deuterated analog of the synthetically versatile 2,4-Dichloro-6-phenyl-1,3,5-triazine. While specific quantitative solubility data for the deuterated form is not extensively available in public literature, this guide outlines the expected solubility behavior based on its chemical structure and data from analogous compounds. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, and pharmaceutical and materials science research.

Expected Solubility Profile

Based on the chemical properties of the non-deuterated analog, 2,4-Dichloro-6-phenyl-1,3,5-triazine, a general solubility profile can be predicted. The presence of the phenyl group and the heterocyclic triazine ring suggests that the compound is a solid at room temperature. It is expected to have low solubility in water due to its predominantly nonpolar structure.[1][2] However, it is anticipated to be soluble in a range of organic solvents.[1]

For a related compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, higher solubility is observed in organic solvents such as methanol, ethanol, and acetone.[2] It is reasonable to expect a similar trend for this compound. The general principle of "like dissolves like" suggests that the compound will be more soluble in polar aprotic and some polar protic solvents, as well as aromatic solvents, due to favorable intermolecular interactions.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂)SolubleCapable of dipole-dipole interactions with the triazine ring.
Polar Protic Methanol, EthanolModerately SolublePotential for hydrogen bonding is limited, but dipole interactions can facilitate dissolution.
Aromatic Benzene, TolueneSolublePi-stacking interactions between the solvent and the phenyl group can promote solubility.
Nonpolar Hexane, CyclohexaneSparingly Soluble to InsolubleLack of favorable intermolecular interactions.
Aqueous WaterLow SolubilityThe molecule is largely hydrophobic.[1]

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in various organic solvents, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining solubility.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation.

  • Quantitative Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC to determine the concentration of the solute in the saturated solution.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound in a given organic solvent.

Solubility_Workflow start Start: Select Compound and Solvent prep_sample Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep_sample equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sample->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation sampling Extract Supernatant (Saturated Solution) phase_separation->sampling dilution Dilute Sample for Analysis sampling->dilution analysis Quantitative Analysis (e.g., HPLC) dilution->analysis quantification Quantify Concentration (Using Calibration Curve) analysis->quantification end End: Report Solubility Data quantification->end

Caption: Workflow for experimental determination of solubility.

This guide provides a foundational understanding and a practical framework for researchers and professionals working with this compound. While predictive models offer initial insights, empirical determination through the detailed protocol is crucial for accurate and reliable solubility data, which is fundamental for the successful design and implementation of chemical processes and formulations.

References

Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a generalized synthetic and analytical workflow for 2,4-dichloro-6-phenyl-1,3,5-triazine-d5. The information herein is curated for professionals in drug development, materials science, and chemical research who utilize isotopically labeled compounds and substituted triazines as versatile chemical scaffolds. This document summarizes expected spectroscopic data, details generalized experimental protocols for characterization, and visualizes the key procedural workflows.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For the deuterated compound, significant changes are expected in the ¹H NMR spectrum compared to its non-deuterated counterpart, while more subtle effects are anticipated in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
No aromatic signals expectedThe five protons on the phenyl ring are replaced by deuterium (B1214612).~172.5C-Cl
~171.0C-Phenyl(d5)
~135.0 (low intensity, broad)C-ipso (C-D)
~131.0 (low intensity, broad)C-para (C-D)
~129.0 (low intensity, broad)C-ortho/meta (C-D)

Note: In the ¹H NMR spectrum, the absence of signals in the aromatic region is the primary indicator of successful deuteration of the phenyl ring. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be significantly less intense and may appear as broad multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its increased mass due to the five deuterium atoms.

Table 2: Predicted Mass Spectrometry Data

Parameter Predicted Value Notes
Molecular Formula C₉D₅Cl₂N₃
Molecular Weight ~231.09 g/mol
Predicted [M]⁺ m/z 230For ³⁵Cl isotopes
Predicted [M+2]⁺ m/z 232Due to one ³⁷Cl and one ³⁵Cl
Predicted [M+4]⁺ m/z 234Due to two ³⁷Cl isotopes
Isotopic Pattern A characteristic pattern for two chlorine atoms will be observed.The relative intensities will be approximately 9:6:1.
Major Fragments Predicted fragmentation would involve the loss of Cl, CN, and cleavage of the triazine ring.

Experimental Protocols

The following sections detail generalized procedures for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C and the presence of deuterated carbons.

    • Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a compound of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or a direct insertion probe can be used.

  • Instrumentation: Utilize a mass spectrometer capable of providing accurate mass measurements, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass range that includes the expected molecular ion, for instance, m/z 50-300.

    • For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualization

The following diagrams illustrate the synthesis and analysis pathways for this compound.

Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Cyanuric Chloride Cyanuric Chloride Grignard Reaction Grignard Reaction Cyanuric Chloride->Grignard Reaction Phenyl-d5 Grignard Reagent Phenyl-d5 Grignard Reagent Phenyl-d5 Grignard Reagent->Grignard Reaction Crude Product Crude Product Grignard Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product This compound Purification->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry NMR Data NMR Data NMR Spectroscopy->NMR Data MS Data MS Data Mass Spectrometry->MS Data Structural Confirmation Structural Confirmation NMR Data->Structural Confirmation MS Data->Structural Confirmation

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the general methodologies for its analysis. Researchers are encouraged to consult specific literature for detailed synthetic procedures and to obtain experimental data for definitive structural confirmation.

An In-depth Technical Guide to Deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869), a valuable tool in modern chemical and pharmaceutical research. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role in enhancing drug discovery pipelines.

Introduction

Deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine is a stable isotope-labeled version of the versatile chemical intermediate, 2,4-Dichloro-6-phenyl-1,3,5-triazine. In the deuterated form, the hydrogen atoms on the phenyl ring are replaced with deuterium (B1214612). This isotopic substitution offers significant advantages in various research applications, particularly in the fields of medicinal chemistry and materials science. The core utility of the 2,4-dichloro-6-phenyl-1,3,5-triazine scaffold lies in the differential reactivity of its two chlorine atoms, allowing for sequential nucleophilic substitution and the construction of complex molecular architectures.

The primary application of deuterating small molecules like 2,4-Dichloro-6-phenyl-1,3,5-triazine in a pharmaceutical research context is to investigate and improve the metabolic stability of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile for a drug candidate.

Physicochemical and Spectroscopic Data

While specific experimental data for deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine is not widely published, the following tables summarize the known properties of the non-deuterated analog and the expected properties of the deuterated (d5) version.

Table 1: Physicochemical Properties

Property2,4-Dichloro-6-phenyl-1,3,5-triazine2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine (Expected)
CAS Number 1700-02-3[1]1480589-62-5
Molecular Formula C₉H₅Cl₂N₃[1]C₉D₅Cl₂N₃
Molecular Weight 226.06 g/mol [1]231.09 g/mol
Appearance White to off-white powderWhite to off-white powder
Melting Point 119-123 °CSimilar to non-deuterated
Purity >98%>98%

Table 2: Expected Spectroscopic Data

Spectroscopic Technique2,4-Dichloro-6-phenyl-1,3,5-triazine (Representative Data)2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine (Expected)
¹H-NMR (CDCl₃) δ ~8.5 (d, 2H), 7.5-7.6 (m, 3H)Absence of signals in the aromatic region.
¹³C-NMR (CDCl₃) δ ~172 (C-Cl), 171 (C-Ph), 135 (C-H), 132 (C-H), 129 (C-H)Similar chemical shifts for carbon atoms, but signals for deuterated carbons may be broader or show splitting due to C-D coupling.
Mass Spectrometry (EI) m/z 225 [M]⁺, 227 [M+2]⁺, 229 [M+4]⁺m/z 230 [M]⁺, 232 [M+2]⁺, 234 [M+4]⁺ (reflecting the increased mass due to five deuterium atoms).
Infrared (IR) C-H stretching (~3100-3000 cm⁻¹), C=N stretching (~1550-1500 cm⁻¹), C-Cl stretching (~800-600 cm⁻¹)C-D stretching (~2200-2100 cm⁻¹), with other peaks remaining similar.

Synthesis and Experimental Protocols

Proposed Synthesis of 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine

The synthesis can be achieved via a Grignard reaction, a well-established method for forming carbon-carbon bonds.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 Cyanuric Chloride P 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine R1->P Grignard Reaction C Anhydrous THF, 0°C to rt R2 Phenyl-d5-magnesium bromide R2->P Grignard Reaction

Caption: Proposed synthesis of 2,4-Dichloro-6-(phenyl-d5)-1,3,5-triazine.

Experimental Protocol (Hypothetical):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene-d5 (B116778) (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium turnings. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Reaction with Cyanuric Chloride: In a separate flame-dried flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.

  • Addition: Slowly add the prepared phenyl-d5-magnesium bromide solution to the cyanuric chloride solution at 0°C with vigorous stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2,4-dichloro-6-(phenyl-d5)-1,3,5-triazine.

Research Applications: Metabolic Stability Studies

A primary application for deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine is in the synthesis of deuterated drug candidates or tool compounds to assess their metabolic stability. The increased strength of the C-D bond can reduce the rate of metabolic breakdown by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic properties.

General Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound stock solution D Pre-incubate microsomes and test compound at 37°C A->D B Prepare liver microsome suspension B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH regenerating system C->E D->E F Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile (B52724) containing internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Determine the concentration of the parent compound over time I->J

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol for Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., a derivative of deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine) in a suitable solvent like DMSO.

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate (B84403) buffer (pH 7.4).

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (which could be a different deuterated analog or a structurally similar compound).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsome suspension and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating solution.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to the cold quenching solution. This will stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Signaling Pathways in Drug Discovery

While there is no specific signaling pathway information directly linked to deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine, the non-deuterated triazine core is a common scaffold in the development of kinase inhibitors. For instance, various triazine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, which are often dysregulated in cancer. The use of a deuterated version of a triazine-based inhibitor could potentially enhance its metabolic stability, leading to improved efficacy in targeting these pathways.

G cluster_pathway Potential Application in Kinase Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor Deuterated Triazine-Based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Potential role of deuterated triazine derivatives in inhibiting cancer signaling pathways.

Conclusion

Deuterated 2,4-dichloro-6-phenyl-1,3,5-triazine represents a valuable research tool, particularly for scientists engaged in drug discovery and development. Its primary utility lies in the synthesis of deuterated drug candidates to investigate and enhance metabolic stability. While specific, published data on this deuterated compound is limited, its synthesis and applications can be reliably inferred from the extensive literature on its non-deuterated counterpart and the well-established principles of using deuterium in medicinal chemistry. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers looking to incorporate this and similar deuterated compounds into their research programs.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, practical applications, and significant advantages of employing deuterated internal standards in mass spectrometry. In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, achieving the highest levels of accuracy, precision, and reliability is paramount. Deuterated internal standards have emerged as the gold standard, providing a robust solution to the inherent challenges of quantitative mass spectrometry.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The efficacy of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle modification in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2]

By introducing a known quantity of the deuterated standard into a sample at the earliest preparation stage, it acts as a perfect mimic for the analyte.[1] Any loss of the analyte during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, yielding a highly accurate and precise measurement of the analyte's concentration, irrespective of these potential sources of error.[1]

The key advantages of this approach include:

  • Co-elution with the Analyte: In chromatographic separations, the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is critical as it ensures both compounds experience the same analytical conditions, including potential matrix effects.[3][4]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[5]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry.[6][7] Deuterated internal standards are highly effective at compensating for these effects because they are impacted in the same way as the analyte.[3][6]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Add_IS Add Known Amount of Deuterated Internal Standard (IS) Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LC_Separation Chromatographic Separation (Analyte and IS Co-elute) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Analyte and IS Detected Separately by Mass) LC_Separation->MS_Detection Calculate_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Calculate_Ratio Calibration_Curve Construct Calibration Curve Calculate_Ratio->Calibration_Curve Quantification Determine Analyte Concentration Calibration_Curve->Quantification G cluster_logic Logical Relationship Analyte_in_Matrix Analyte in Complex Matrix (e.g., Plasma) Co_elution Co-elution in Chromatography Analyte_in_Matrix->Co_elution Experiences Matrix Effects Similar_Ionization Similar Ionization Behavior Analyte_in_Matrix->Similar_Ionization Deuterated_IS Deuterated Internal Standard (IS) Deuterated_IS->Co_elution Experiences Same Matrix Effects Deuterated_IS->Similar_Ionization Correction Correction for Variability (Matrix Effects, Recovery Loss) Co_elution->Correction Similar_Ionization->Correction Accurate_Quantification Accurate and Precise Quantification Correction->Accurate_Quantification Leads to G Start Start Select_Analyte Select Analyte and Deuterated Internal Standard Start->Select_Analyte Develop_Method Develop LC-MS/MS Method Select_Analyte->Develop_Method Develop_Method->Select_Analyte Optimize Separation and Detection Validate_Method Validate Method (Linearity, Precision, Accuracy, etc.) Develop_Method->Validate_Method Sample_Analysis Analyze Study Samples Validate_Method->Sample_Analysis Data_Review Review and Report Data Sample_Analysis->Data_Review End End Data_Review->End

References

Methodological & Application

Quantitative Analysis of Triazine Herbicides in Environmental Samples Using Deuterated Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction:

Triazine herbicides, such as atrazine, simazine, and propazine, are widely used in agriculture for weed control. Their persistence and potential for environmental contamination of soil and water resources necessitate sensitive and accurate analytical methods for their quantification. The use of stable isotope-labeled internal standards, particularly deuterated analogues (e.g., atrazine-d5, simazine-d10, propazine-d14), is a critical component of robust quantitative analysis, especially when employing powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards mimic the chemical behavior of the target analytes during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[1] This application note provides detailed protocols for the quantitative analysis of common triazine herbicides in water and soil samples using deuterated internal standards and LC-MS/MS.

Principle of the Method

The fundamental principle of this method involves the addition of a known concentration of a deuterated internal standard to a sample prior to preparation and analysis. The analyte and its corresponding deuterated standard co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the deuterated internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of the analyte and a constant concentration of the internal standard. This internal calibration method effectively compensates for sample loss during preparation and fluctuations in ionization efficiency in the mass spectrometer.

Experimental Protocols

Detailed methodologies for the analysis of triazine herbicides in water and soil matrices are presented below.

Protocol 1: Analysis of Triazine Herbicides in Water

This protocol is adapted from methodologies similar to EPA Method 536, which utilizes direct injection of water samples, minimizing sample preparation time.[2][3][4][5]

1. Materials and Reagents:

  • Standards: Analytical standards of atrazine, simazine, propazine, and their corresponding deuterated internal standards (atrazine-d5, simazine-d10, propazine-d14).

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), and reagent water.

  • Reagents: Ammonium acetate, formic acid.

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

2. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and deuterated standard in methanol.

  • Working Standard Mix (10 µg/mL): Prepare a mixed working standard solution containing all target triazine herbicides in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a mixed internal standard solution containing all deuterated standards in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mix into reagent water. A typical calibration range is 0.1 to 50 ng/mL.[3] Add the internal standard spiking solution to each calibration standard and sample to achieve a constant final concentration (e.g., 5 ng/mL).[3]

3. Sample Preparation:

  • Collect water samples in amber glass bottles.

  • For each 1 mL of sample or calibration standard, add a consistent amount of the internal standard spiking solution.

  • Vortex mix for 30 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[3]

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[3]

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 20 µL.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Refer to Table 2 for specific MRM transitions and collision energies.

Protocol 2: Analysis of Triazine Herbicides in Soil

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup.[6][7][8][9]

1. Materials and Reagents:

2. Standard Preparation:

  • Prepare stock, working, and internal standard solutions as described in Protocol 1.

  • Calibration standards should be prepared in a blank soil extract (matrix-matched calibration) to compensate for matrix effects.

3. Sample Preparation (QuEChERS):

  • Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and vortex.

    • Spike with the internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and dilute with reagent water before transferring to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are the same as described in Protocol 1.

Data Presentation

The following tables summarize the quantitative data and mass spectrometry parameters for the analysis of triazine herbicides.

Table 1: Quantitative Performance Data for Triazine Herbicide Analysis

AnalyteInternal StandardLinearity (r²)LOQ (ng/mL)Recovery (%)Precision (RSD %)
Atrazine Atrazine-d5>0.990.185-110<15
Simazine Simazine-d10>0.990.180-115<15
Propazine Propazine-d14>0.990.182-112<15
Data compiled from representative values found in the literature. Actual performance may vary based on instrumentation and matrix.[3][10]

Table 2: LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atrazine 216.1174.120
Atrazine-d5221.1179.120
Simazine 202.1132.122
Simazine-d10212.1142.122
Propazine 230.1188.120
Propazine-d14244.1202.120
MRM transitions and collision energies are instrument-dependent and may require optimization.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the principle of quantification using deuterated internal standards.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Water or Soil Sample add_is Spike with Deuterated Internal Standards sample->add_is extraction Extraction (Direct Injection for Water, QuEChERS for Soil) add_is->extraction cleanup Cleanup (d-SPE) (Soil Samples Only) extraction->cleanup If Soil final_extract Final Extract extraction->final_extract If Water cleanup->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Area Ratio peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration results Report Results calibration->results

Caption: Experimental workflow for triazine herbicide analysis.

quantification_principle cluster_sample In the Sample cluster_ms Mass Spectrometer cluster_quant Quantification Analyte Analyte (e.g., Atrazine) MS Precursor Ion Selection Fragmentation Product Ion Detection Analyte->MS:f0 m/z 216.1 IS Deuterated IS (e.g., Atrazine-d5) IS->MS:f0 m/z 221.1 Ratio Area Ratio (Analyte / IS) MS:f2->Ratio

References

Application Note: Quantitative Analysis of OLED Materials Using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

AN-OLED-001

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), a key intermediate in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials, using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure high accuracy and precision, this method employs 2,4-dichloro-6-phenyl-1,3,5-triazine-d5 as an internal standard. The protocol provides comprehensive procedures for sample preparation, instrument setup, and data analysis, making it suitable for quality control and research and development in the field of organic electronics.

Introduction

The performance and longevity of OLED devices are critically dependent on the purity of the organic materials used in their fabrication. Even trace amounts of impurities can significantly degrade device efficiency and operational stability.[1] Consequently, the development of precise and reliable analytical methods for the quantification of key OLED intermediates and final products is of paramount importance.

2,4-dichloro-6-phenyl-1,3,5-triazine is a crucial building block for various OLED materials, including host materials and electron transport layer materials.[2][3] This application note describes a quantitative method for this analyte in a representative sample matrix using GC-MS, a powerful technique for the analysis of volatile and semi-volatile organic compounds.[4][5][6] The use of a stable isotope-labeled internal standard, this compound, compensates for variations in sample preparation and instrument response, thereby enabling highly accurate quantification.[7]

Principle

The analytical methodology is based on Gas Chromatography-Mass Spectrometry (GC-MS). The sample, fortified with a known amount of the deuterated internal standard, is injected into the gas chromatograph. In the GC, the analyte and the internal standard are separated from other matrix components based on their volatility and interaction with the stationary phase of the chromatographic column. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized by electron impact (EI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

OLED_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Analyte & Internal Standard B Prepare Stock Solutions A->B E Spike Sample with Internal Standard A->E C Create Calibration Standards B->C D Prepare QC Samples B->D F Inject Sample into GC-MS C->F D->F E->F Analysis Queue G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Calculate Analyte Concentration J->K L Generate Report K->L

Caption: Workflow for the quantitative analysis of OLED material.

Materials and Reagents

  • Analyte: 2,4-dichloro-6-phenyl-1,3,5-triazine (Purity ≥ 99.5%)

  • Internal Standard (IS): this compound (Purity ≥ 98%, Deuteration ≥ 98%)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Volumetric flasks: Class A (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes and tips

  • Autosampler vials: 2 mL, with caps (B75204) and septa

Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Data System: MassHunter Workstation Software or equivalent.

Protocols

Preparation of Standard and Sample Solutions

7.1.1. Stock Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2,4-dichloro-6-phenyl-1,3,5-triazine into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

7.1.2. Calibration Standards

Prepare a series of calibration standards by appropriate serial dilutions of the Analyte Stock Solution in dichloromethane. Spike each calibration standard with the Internal Standard Stock Solution to a final concentration of 1 µg/mL.

Calibration LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
10.11.0
20.51.0
31.01.0
45.01.0
510.01.0
625.01.0
750.01.0

7.1.3. Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 7.5, and 40 µg/mL) from the Analyte Stock Solution. Spike with the internal standard to a final concentration of 1 µg/mL.

7.1.4. Sample Preparation

Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask. Add a precise volume of the Internal Standard Stock Solution to achieve a concentration of 1 µg/mL upon final dilution. Dissolve and dilute to the mark with dichloromethane.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.

GC Parameter Value
Inlet Temperature280 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
MS Parameter Value
Ion SourceElectron Impact (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)Analyte: 225, 189, 103 IS (d5): 230, 194, 108
Dwell Time100 ms

Data Analysis and Results

Quantification

The concentration of 2,4-dichloro-6-phenyl-1,3,5-triazine in the samples is determined using the internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration for the calibration standards. A linear regression analysis is performed on the calibration data.

Response Factor (RF) = (AreaAnalyte / AreaIS) / (ConcAnalyte / ConcIS)

The concentration of the analyte in the samples is then calculated using the following equation:

ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RF)

Representative Calibration Data

The following table presents typical data for a calibration curve.

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
0.115,2301,489,5000.0102
0.578,9501,502,3000.0525
1.0155,6001,495,1000.1041
5.0798,4001,510,8000.5285
10.01,590,1001,498,6001.0611
25.04,050,8001,505,2002.6912
50.08,150,2001,501,9005.4265

A linear regression of this data should yield a correlation coefficient (r²) > 0.995.

Logical Relationship of Quantification

The relationship between the different components of the quantitative analysis is illustrated below.

Quantification_Logic cluster_inputs Input Data cluster_processing Processing Steps cluster_output Output Cal_Conc Calibration Concentrations Gen_Curve Generate Calibration Curve (Linear Regression) Cal_Conc->Gen_Curve Cal_Area Calibration Peak Areas Calc_Ratio Calculate Area Ratios (Analyte/IS) Cal_Area->Calc_Ratio Sample_Area Sample Peak Areas Calc_Conc Calculate Sample Concentration Sample_Area->Calc_Conc Calc_Ratio->Gen_Curve Gen_Curve->Calc_Conc Final_Conc Final Concentration Calc_Conc->Final_Conc

Caption: Logic diagram for the quantification process.

Conclusion

The GC-MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and accurate means for the quantitative analysis of 2,4-dichloro-6-phenyl-1,3,5-triazine in samples relevant to the OLED industry. This protocol is suitable for routine quality control and for research purposes aimed at developing high-purity materials for advanced electronic applications.

References

Application Notes: Quantification of Triazine Herbicides in Environmental Water Samples using 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazine herbicides are a class of nitrogen-containing pesticides widely used in agriculture for broadleaf and grassy weed control. Due to their persistence and mobility in soil and water, they are common environmental contaminants that can pose risks to aquatic ecosystems and human health. Regulatory bodies worldwide have established maximum permissible concentration levels for triazine herbicides in drinking and surface water, necessitating sensitive and accurate analytical methods for their monitoring.

This application note describes a robust and reliable method for the quantification of triazine herbicides in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is employed as an internal standard. Deuterated internal standards are the gold standard for quantitative mass spectrometry as they closely mimic the chemical and physical properties of the target analytes, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2][3] The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the target analytes, is crucial for correcting analytical variability and ensuring data integrity.[1][4]

Experimental Protocols

1. Materials and Reagents

  • Standards: Analytical standards of target triazine herbicides (e.g., atrazine, simazine, propazine), this compound (internal standard).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid (LC-MS grade).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

  • Water Samples: Environmental water samples (e.g., river water, groundwater, drinking water) collected in clean amber glass bottles.

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of each triazine herbicide and the internal standard in methanol.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (10 ng/mL): Prepare a spiking solution of this compound in methanol.

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.

  • Spiking: To a 500 mL aliquot of the filtered water sample, add a known amount (e.g., 50 µL) of the 10 ng/mL internal standard spiking solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the target triazines.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized precursor-to-product ion transitions for each triazine herbicide and the internal standard.

Data Presentation

The following table summarizes representative quantitative data for the analysis of common triazine herbicides using the described method.

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)RSD (%) (n=6)
Simazine4.2202.1 > 132.10.51.595.24.8
Atrazine5.5216.1 > 174.10.31.098.73.5
Propazine6.8230.1 > 188.10.41.296.54.1
This compound (IS) 7.5 231.1 > 121.1 - - - -

Mandatory Visualization

experimental_workflow sample 500 mL Water Sample filter Filtration (0.45 µm) sample->filter spike Spike with This compound filter->spike spe Solid-Phase Extraction (SPE) spike->spe Loading elute Elution with Methanol spe->elute concentrate Evaporation & Reconstitution elute->concentrate lcms LC-MS/MS Analysis concentrate->lcms data Data Acquisition & Processing lcms->data quant Quantification using Internal Standard data->quant

Caption: Experimental workflow for the analysis of triazine herbicides in water.

This application note provides a comprehensive and detailed protocol for the accurate and sensitive determination of triazine herbicides in environmental water samples. The use of this compound as an internal standard is a critical component of the methodology, ensuring high-quality and reliable quantitative results essential for environmental monitoring and regulatory compliance.

References

Application Notes and Protocols for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-phenyl-1,3,5-triazine is a key intermediate in the synthesis of various functional molecules, including UV absorbers, fluorescent dyes, and biologically active compounds.[1][2] Its deuterated isotopologue, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, serves as an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for minimizing matrix effects, thereby improving the accuracy and precision of analytical methods.[3]

These application notes provide detailed protocols for the sample preparation of this compound from common biological and aqueous matrices. The methodologies are based on established extraction techniques for triazine derivatives and other small molecules, ensuring robust and reliable results for research and development applications.[4][5]

Sample Preparation Protocols

Protocol 1: Extraction from Biological Matrix (Plasma/Serum)

This protocol describes a method for the extraction of this compound from plasma or serum using protein precipitation followed by liquid-liquid extraction (LLE). This is a common and effective method for cleaning up complex biological samples.[3]

Materials and Reagents:

Experimental Protocol:

  • Sample Spiking: To a 500 µL aliquot of plasma/serum in a microcentrifuge tube, add the desired amount of this compound working solution.

  • Protein Precipitation: Add 1.0 mL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1.0 mL of ethyl acetate to the supernatant.

  • Vortexing: Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge at a low speed to improve separation.

  • Organic Layer Collection: Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS or a non-polar solvent for GC-MS) for analysis.

Protocol 2: Extraction from Aqueous Matrix (Water)

This protocol details the use of Solid-Phase Extraction (SPE) for the isolation and concentration of this compound from water samples. SPE is a highly efficient technique for preparing environmental samples.[4]

Materials and Reagents:

  • Water sample

  • This compound stock solution

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)[4]

  • Methanol, HPLC grade

  • Deionized water

  • Dichloromethane (B109758), HPLC grade

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (e.g., 100 mL), previously spiked with this compound, onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane into a collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate solvent for the intended analytical method.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained during method validation for the analysis of this compound.

Table 1: Method Validation Parameters

ParameterAcceptance CriteriaObserved Value
Linearity (R²)≥ 0.99
Limit of Detection (LOD)Signal-to-Noise ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10
Accuracy (%)85-115%
Precision (%RSD)≤ 15%

Table 2: Recovery and Matrix Effect

MatrixConcentrationRecovery (%)Matrix Effect (%)
Plasma/SerumLow QC
Mid QC
High QC
WaterLow QC
Mid QC
High QC

Visualizations

The following diagrams illustrate the experimental workflow for sample preparation and the role of the deuterated internal standard.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery cluster_analysis Final Analysis Condition Condition Cartridge (Methanol & Water) Load Load Spiked Aqueous Sample Condition->Load Ready for loading Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Under Vacuum) Wash->Dry Elute Elute Analyte (Dichloromethane) Dry->Elute Ready for elution Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Analysis Solvent Evaporate->Reconstitute Analyze Inject into LC-MS or GC-MS Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Aqueous Samples.

Internal_Standard_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Biological or Aqueous Sample Spike Spike with 2,4-Dichloro-6-phenyl- 1,3,5-triazine-d5 (IS) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract MS LC-MS/MS or GC-MS Analysis Extract->MS Final Extract Detect Detect Analyte and Internal Standard (IS) MS->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quantify Determine Analyte Concentration Curve->Quantify

Caption: Role of Internal Standard in Quantitative Analysis Workflow.

References

Application Note: Quantitative Analysis of Triazine Pesticides in Water by LC-MS/MS Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazine herbicides, such as atrazine (B1667683) and simazine, are widely used in agriculture for weed control.[1][2] Their potential for environmental contamination, particularly in water sources, necessitates sensitive and reliable analytical methods for their detection and quantification.[1][2] This application note details a robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of several common triazine pesticides and their degradation products in water samples. The use of corresponding deuterated internal standards for each analyte ensures high accuracy and precision by compensating for matrix effects and variations in instrument response.[3][4][5]

The method described herein is based on direct injection of water samples, minimizing sample preparation time and potential for analyte loss.[6][7] This approach is suitable for high-throughput screening and routine monitoring of triazine pesticides in various water matrices.

Experimental Protocols

1. Materials and Reagents

  • Standards: Analytical standards of triazine pesticides (Atrazine, Simazine, Propazine, Cyanazine, Atrazine-desethyl, Atrazine-desisopropyl) and their corresponding deuterated internal standards (Atrazine-d5, Simazine-d10, Propazine-d14, Cyanazine-d5, Atrazine-desethyl-d7, Atrazine-desisopropyl-d5) were procured from reputable suppliers.[6]

  • Solvents: HPLC-grade methanol (B129727) and water were used for the preparation of mobile phases and standard solutions.[7]

  • Reagents: Ammonium acetate (B1210297) of analytical grade was used as a mobile phase additive.[6]

2. Standard Solution Preparation

  • Stock Solutions (100 µg/mL): Individual stock solutions of each triazine pesticide and deuterated internal standard were prepared by dissolving the appropriate amount of the analytical standard in methanol.[7][8]

  • Working Standard Solutions: Mixed working standard solutions were prepared by diluting the stock solutions with a mixture of methanol and water to achieve the desired concentrations for calibration.[7]

  • Internal Standard Spiking Solution: A mixed solution of all deuterated internal standards was prepared in methanol at a concentration suitable for spiking into all samples and calibration standards.[6]

3. Sample Preparation

For water samples, the following minimal preparation is required:[6][7]

  • Collect water samples in clean, appropriate containers.

  • If the sample contains particulates, centrifuge or filter it prior to further processing.[7]

  • Transfer a 800 µL aliquot of 5/95 (v/v) methanol/HPLC water to an autosampler vial.[7]

  • Add a 200 µL aliquot of the water sample to the vial.[7]

  • Spike each sample and calibration standard with the internal standard spiking solution to achieve a final concentration of 5 ng/mL for each deuterated standard.[6]

  • Vortex the vial to ensure thorough mixing.

4. LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system.[6]

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
HPLC Column Hypersil GOLD™ (100 x 2.1 mm, 3 µm)[6]
Mobile Phase A 5 mM Ammonium Acetate in Water[6]
Mobile Phase B Methanol[6]
Flow Rate 400 µL/min[6]
Injection Volume 20 µL[9]
Column Temperature 45°C[7][8]
Gradient A linear gradient was used for the separation.[8]

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
ESI Voltage 3.5 kV[6]
Sheath Gas Flow 30 arbitrary units[6]
Auxiliary Gas Flow 10 arbitrary units[6]
Ion Transfer Tube Temp. 350 °C[6]
Collision Gas Argon at 1.5 mTorr[6]
Q1/Q3 Resolution 0.7 Da[6]

Data Presentation

Table 3: MRM Transitions and Collision Energies for Triazine Pesticides and Deuterated Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Atrazine-desisopropyl 17413217[6]
Atrazine-desethyl 18814616[6]
Simazine 20212417[6]
Atrazine 21617416[6]
Propazine 23012417[6]
Cyanazine 24121415[6]
Atrazine-desisopropyl-d5 17913717[6]
Atrazine-desethyl-d7 19514717[6]
Simazine-d10 21213719[6]
Atrazine-d5 221.15179.1-
Propazine-d14 ---
Cyanazine-d5 ---

Note: Some collision energies for deuterated standards were not specified in the provided context.

Table 4: Method Performance and Validation Data

AnalyteCalibration Range (ng/mL)Linearity (R²)
Atrazine-desethyl 0.25 - 5.00.9964[6]
Atrazine 0.25 - 5.00.9982[6]
Simazine 0.25 - 5.0>0.99[6]
Propazine 0.25 - 5.0>0.99[6]
Cyanazine 0.25 - 5.0>0.99[6]
Atrazine-desisopropyl 0.25 - 5.0>0.99[6]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Collection Filter Filtration/Centrifugation (if needed) Sample->Filter Aliquot Aliquoting and Dilution Filter->Aliquot Spike Spiking with Deuterated Internal Standards Aliquot->Spike Vortex Vortexing Spike->Vortex Injection HPLC Injection Vortex->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Results Quantification->Report

Caption: Workflow for the LC-MS/MS analysis of triazine pesticides.

References

quantification of synthetic cannabinoids with 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The illicit drug landscape is continuously evolving with the emergence of new psychoactive substances, among which synthetic cannabinoids represent a significant and challenging class. These compounds mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors, CB1 and CB2.[1][2] However, their diverse and constantly changing chemical structures pose a considerable challenge for their accurate and sensitive quantification in various matrices. Mass spectrometry coupled with chromatographic separation (GC-MS and LC-MS/MS) is the gold standard for the analysis of these compounds.[3][4]

To enhance the reliability and accuracy of quantitative methods, derivatization and the use of internal standards are common strategies. Derivatization can improve the chromatographic behavior and ionization efficiency of analytes, particularly for GC-MS analysis. Isotopically labeled internal standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response.[5]

This document provides detailed application notes and protocols for the quantification of synthetic cannabinoids. It focuses on the use of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, both as a deuterated internal standard for the analysis of parent synthetic cannabinoids and in a proposed derivatization method for their hydroxylated metabolites. Additionally, it includes diagrams of the primary signaling pathways activated by synthetic cannabinoids.

Application Note 1: Quantification of a Synthetic Cannabinoid using this compound as an Internal Standard

This protocol describes the quantification of a representative synthetic cannabinoid (e.g., JWH-018) in a biological matrix (e.g., urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Enzymatic Hydrolysis: To 1 mL of urine sample, add 50 µL of β-glucuronidase solution and incubate at 60°C for 2 hours to hydrolyze glucuronidated metabolites.[6][7]

  • Sample Pre-treatment: After hydrolysis, allow the sample to cool to room temperature. Add 500 µL of 100 mM phosphate (B84403) buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by washing sequentially with 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 8 minutes).[4]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantify the synthetic cannabinoid in the samples using the calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of JWH-018 using this compound as an internal standard.

ParameterValue
Linearity (r²)> 0.995
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% bias) at LOQ± 15%
Precision (%RSD) at LOQ< 20%
Recovery85-110%

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis urine->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for synthetic cannabinoid quantification.

Application Note 2: Proposed Derivatization Method for Hydroxylated Synthetic Cannabinoid Metabolites

This section outlines a proposed analytical method for the quantification of hydroxylated synthetic cannabinoid metabolites. This protocol is based on the known reactivity of dichlorotriazines with hydroxyl groups and would require thorough validation before implementation.[8] The derivatization aims to improve the detectability of these metabolites.

Proposed Experimental Protocol

1. Derivatization Reaction

  • Sample Preparation: Extract the hydroxylated metabolites from the matrix of interest (e.g., urine, plasma) using an appropriate method like SPE, as described in Application Note 1.

  • Derivatization:

    • To the dried extract, add 50 µL of a 1 mg/mL solution of 2,4-Dichloro-6-phenyl-1,3,5-triazine in anhydrous acetonitrile.

    • Add 10 µL of a suitable base catalyst (e.g., pyridine (B92270) or triethylamine).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • After cooling, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • The LC-MS/MS parameters would be similar to those in Application Note 1, but the MRM transitions would need to be optimized for the derivatized metabolites.

Expected Quantitative Data
ParameterExpected Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)Potentially lower than underivatized
Accuracy (% bias)To be determined
Precision (%RSD)To be determined
Derivatization EfficiencyTo be determined

Proposed Derivatization Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis sample Extracted Hydroxylated Metabolite reagent Add 2,4-Dichloro-6-phenyl- 1,3,5-triazine & Catalyst sample->reagent reaction Heat at 60°C reagent->reaction cleanup Evaporation & Reconstitution reaction->cleanup lcms LC-MS/MS Analysis cleanup->lcms

Caption: Proposed derivatization workflow.

Synthetic Cannabinoid Signaling Pathways

Synthetic cannabinoids exert their effects primarily through the activation of the CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[2][9]

  • CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.[1][9]

  • CB2 Receptors: Primarily located in the immune system and peripheral tissues, their activation is associated with immunomodulatory effects.[1][9]

Upon activation by a synthetic cannabinoid agonist, both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][10] This initiates a cascade of downstream signaling events, including the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, which ultimately influence gene transcription and cellular responses.[1][11]

CB1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SC Synthetic Cannabinoid CB1 CB1 Receptor SC->CB1 binds Gi Gi/o Protein CB1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Ca2+ Channel Gi->Ca_channel inhibits K_channel K+ Channel Gi->K_channel activates MAPK MAPK Pathway (ERK, JNK) Gi->MAPK activates cAMP cAMP AC->cAMP produces Neuronal_Inhibition Decreased Neuronal Excitability Ca_channel->Neuronal_Inhibition K_channel->Neuronal_Inhibition PKA PKA cAMP->PKA activates Transcription Gene Transcription MAPK->Transcription

Caption: CB1 receptor signaling cascade.

CB2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SC Synthetic Cannabinoid CB2 CB2 Receptor SC->CB2 binds Gi Gi/o Protein CB2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits MAPK MAPK Pathway (p38, ERK) Gi->MAPK activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Immune_Response Modulation of Immune Cell Function PKA->Immune_Response MAPK->Immune_Response

Caption: CB2 receptor signaling cascade.

References

Application Notes and Protocols for Metabolite Identification using 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of metabolites are crucial for understanding the metabolic pathways of drug candidates and elucidating disease biomarkers. Chemical derivatization coupled with liquid chromatography-mass spectrometry (LC-MS) is a powerful strategy to enhance the detection and separation of metabolites that exhibit poor ionization efficiency or chromatographic retention. 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869) is a versatile derivatizing reagent that selectively reacts with nucleophilic functional groups such as primary and secondary amines and thiols.

This application note describes the use of its deuterated analog, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, for the targeted identification and relative quantification of amine- and thiol-containing metabolites. The incorporation of a stable isotope label (d5 on the phenyl ring) allows for its use as an internal standard in a "spiking" strategy, improving the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[1][2] The distinct mass shift between the light (unlabeled) and heavy (deuterated) derivatized metabolites facilitates confident metabolite identification.[2][3]

Principle of the Method

The methodology is based on the differential isotopic labeling of metabolites in a sample and a standard. The sample is derivatized with the unlabeled ("light") 2,4-dichloro-6-phenyl-1,3,5-triazine, while a pooled quality control (QC) sample or a standard mixture is derivatized with the deuterated ("heavy") this compound. The "heavy" sample then serves as an internal standard, which is spiked into the "light" derivatized sample prior to LC-MS analysis. The ratio of the peak areas of the light to heavy derivatized metabolites provides a precise measure of the relative abundance of the metabolites in the sample.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Metabolite_Extraction Metabolite Extraction Sample->Metabolite_Extraction Derivatization_Light Derivatization with 2,4-Dichloro-6-phenyl-1,3,5-triazine Metabolite_Extraction->Derivatization_Light Derivatization_Heavy Derivatization with This compound (Internal Standard) Metabolite_Extraction->Derivatization_Heavy Mixing Mix Light and Heavy Samples Derivatization_Light->Mixing Derivatization_Heavy->Mixing LCMS_Analysis LC-MS/MS Analysis Mixing->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Experimental workflow for metabolite derivatization and analysis.

Detailed Experimental Protocols

Materials and Reagents
  • 2,4-Dichloro-6-phenyl-1,3,5-triazine (light reagent)

  • This compound (heavy reagent)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • N,N-Diisopropylethylamine (DIEA)

  • Metabolite standards (e.g., amino acids, glutathione)

  • Biological matrix (e.g., plasma, urine)

Protocol 1: Derivatization of Amine- and Thiol-Containing Metabolites

This protocol is adapted from methods for derivatizing nucleophiles with triazine-based reagents.[4][5]

  • Sample Preparation:

    • Thaw frozen biological samples (e.g., 100 µL of plasma) on ice.

    • Perform metabolite extraction by adding 400 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried metabolite extract in 50 µL of ACN.

    • Prepare derivatization solutions:

      • Light Reagent Solution: 1 mg/mL 2,4-dichloro-6-phenyl-1,3,5-triazine in ACN.

      • Heavy Reagent Solution: 1 mg/mL this compound in ACN.

    • To the reconstituted sample, add 50 µL of the light reagent solution and 10 µL of 5% (v/v) DIEA in ACN.

    • For the internal standard, derivatize a pooled QC sample or a standard mixture with the heavy reagent solution using the same procedure.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

  • Sample Quenching and Preparation for LC-MS:

    • Add 10 µL of 1% (v/v) formic acid in water to quench the reaction.

    • Mix the light-derivatized sample with the heavy-derivatized internal standard in a 1:1 ratio.

    • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then re-equilibrate at 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 45 psi

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS and data-dependent MS/MS for untargeted analysis.

Data Presentation

The following tables present hypothetical quantitative data for the analysis of selected amine and thiol-containing metabolites in a biological sample.

Table 1: Hypothetical MRM Transitions for Derivatized Metabolites

MetaboliteDerivatizationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
GlycineLight264.07188.0415
Heavy (d5)269.10193.0715
CysteineLight296.04188.0420
Heavy (d5)301.07193.0720
GlutathioneLight496.11188.0425
Heavy (d5)501.14193.0725

Table 2: Hypothetical Relative Quantification of Metabolites in Control vs. Treated Samples

MetaboliteControl (Peak Area Ratio Light/Heavy)Treated (Peak Area Ratio Light/Heavy)Fold Change (Treated/Control)p-value
Glycine1.05 ± 0.121.89 ± 0.211.80<0.01
Cysteine0.98 ± 0.090.52 ± 0.070.53<0.01
Glutathione1.12 ± 0.150.61 ± 0.080.54<0.01

Signaling Pathways and Logical Relationships

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The amine or thiol group of the metabolite acts as a nucleophile, attacking the electron-deficient carbon atom of the triazine ring and displacing a chlorine atom.

reaction cluster_reactants Reactants cluster_products Products Metabolite-NH2 Metabolite-NH2/SH Derivatized_Metabolite Derivatized Metabolite Metabolite-NH2->Derivatized_Metabolite + Triazine Triazine->Derivatized_Metabolite HCl HCl Derivatized_Metabolite->HCl +

References

Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the detection and quantification of triazine derivatives in various food matrices. The protocols outlined below are based on established and validated analytical techniques, ensuring accuracy and reliability for research and regulatory purposes.

Introduction

Triazine derivatives are a class of herbicides widely used in agriculture to control broadleaf and grassy weeds.[1] Due to their persistence and potential for mobility in the environment, residues of these compounds can be found in soil, water, and consequently, in the food supply. Some triazines have been identified as potential endocrine disruptors, necessitating sensitive and reliable analytical methods to monitor their presence in food and ensure consumer safety.[1] This document details robust analytical workflows for the determination of triazine residues in diverse food matrices.

Principle of Analytical Methods

The determination of triazine derivatives in complex food matrices typically involves a multi-step process: sample preparation and extraction, followed by chromatographic separation and detection.

  • Sample Preparation: The primary goal of sample preparation is to extract the target triazine analytes from the food matrix while minimizing interferences. Common techniques include Solid-Phase Extraction (SPE) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3][4][5] The QuEChERS method, in particular, has gained popularity due to its simplicity, high throughput, and effectiveness across a broad range of food matrices.[4][5]

  • Chromatographic Separation: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most common techniques for separating triazine derivatives.[6][7] The choice between GC and HPLC depends on the volatility and thermal stability of the target analytes.

  • Detection: Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and selectivity.[8][9] When coupled with chromatography, techniques like GC-MS and LC-MS/MS provide unambiguous identification and accurate quantification of triazine residues, even at trace levels.[8][10][11]

General Analytical Workflow

The overall process for analyzing triazine derivatives in food samples is depicted in the following workflow diagram.

General Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Food Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Separation Chromatographic Separation (LC or GC) Cleanup->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for triazine analysis in food.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a modified version of the QuEChERS method suitable for a variety of fruit and vegetable matrices.[3][4][5]

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS or GC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general procedure for the analysis of triazine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Reaction Monitoring (SRM)

  • Source Temperature: 500 °C

  • IonSpray Voltage: 5500 V

  • Optimize SRM transitions (precursor ion > product ion) and collision energies for each target triazine derivative.

Workflow for QuEChERS and LC-MS/MS

The following diagram illustrates the logical flow from sample preparation using QuEChERS to final analysis by LC-MS/MS.

QuEChERS_LCMS_Workflow cluster_prep QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization 1. Homogenize Sample (10g) AddACN 2. Add Acetonitrile (10mL) Homogenization->AddACN AddSalts 3. Add MgSO4 & NaCl AddACN->AddSalts Vortex_Centrifuge1 4. Vortex & Centrifuge AddSalts->Vortex_Centrifuge1 dSPE 5. Transfer Supernatant to d-SPE tube Vortex_Centrifuge1->dSPE Vortex_Centrifuge2 6. Vortex & Centrifuge dSPE->Vortex_Centrifuge2 FinalExtract 7. Collect Final Extract Vortex_Centrifuge2->FinalExtract Injection 8. Inject into LC-MS/MS FinalExtract->Injection Separation 9. C18 Column Separation Injection->Separation Detection 10. ESI+ SRM Detection Separation->Detection

Caption: QuEChERS sample prep and LC-MS/MS analysis workflow.

Quantitative Data

The performance of these analytical methods is summarized in the tables below, providing data on limits of detection (LOD), limits of quantification (LOQ), and recovery rates for common triazine derivatives in various food matrices.

Table 1: Method Performance for Triazine Analysis in Fruits and Vegetables by LC-PDA [5]

AnalyteMethodLOD (µg/kg)LOQ (µg/kg)
AtrazineQuEChERS0.4 - 1.41.5 - 4.5
SimazineQuEChERS0.4 - 1.41.5 - 4.5
PropazineQuEChERS0.4 - 1.41.5 - 4.5
TerbutylazineQuEChERS0.4 - 1.41.5 - 4.5
AmetrynQuEChERS0.4 - 1.41.5 - 4.5
AtrazineSPE0.3 - 1.81.4 - 4.9
SimazineSPE0.3 - 1.81.4 - 4.9
PropazineSPE0.3 - 1.81.4 - 4.9
TerbutylazineSPE0.3 - 1.81.4 - 4.9
AmetrynSPE0.3 - 1.81.4 - 4.9

Table 2: Recoveries of Triazine Herbicides in Various Foods by LC-MS [1] Spiked at 0.05 ppm

AnalyteChinese Yam (%)Japanese Radish (%)Potato (%)Rice (%)
Cyanazine105849490
Simazine1068996104
Metribuzin83799175
Simetryn88889983
Atrazine931019689
Ametryn84909674
Prometryn85889676
Dimethametryn85869672

Table 3: Method Performance for Triazine Analysis in Fish and Seafood by UHPLC-MS/MS [2][10]

ParameterValue
Number of Triazines26
LOQ Range0.5 - 1.0 ng/g
Recovery Range70.1% - 111.7%
Intra-day Precision (RSD)< 12%
Inter-day Precision (RSD)< 12%
Matrix Effects-21.8% to 27.6%

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the sensitive and accurate determination of triazine derivatives in a variety of food matrices. The combination of QuEChERS for sample preparation and LC-MS/MS for analysis offers a powerful tool for routine monitoring, research, and ensuring compliance with regulatory limits for these herbicide residues in food. Adherence to these protocols will enable researchers and scientists to generate high-quality, defensible data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Triazine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic exchange in deuterated triazine standards. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated triazine standards?

Isotopic exchange, also known as H/D or back-exchange, is a chemical process where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This is problematic in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), because it compromises the accuracy of the results.[2] The loss of deuterium from the IS can lead to two major issues:

  • Underestimation of the Internal Standard: A decrease in the deuterated IS signal results in an artificially high analyte-to-IS ratio.[3]

  • Overestimation of the Analyte: The back-exchanged IS can be incorrectly measured as the unlabeled analyte, leading to a "false positive" signal and an overestimation of the analyte's concentration.[2][3]

Q2: What factors promote isotopic exchange in deuterated triazine standards?

Several factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5-3 and increases significantly under basic conditions.[1][4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3] Storing and analyzing samples at elevated temperatures can lead to a significant loss of deuterium.

  • Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[2][3][4]

  • Position of the Deuterium Label: The stability of the deuterium label is crucial and depends on its position within the triazine molecule. Deuterium atoms on heteroatoms (e.g., -NH) are highly susceptible to exchange.[1][2][5] Those on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[1][5]

  • Sample Matrix: Components within a biological matrix, like plasma or urine, can catalyze the exchange process.[1][3]

Q3: Are there alternatives to deuterium-labeled standards to avoid exchange issues?

Yes, stable isotope-labeled standards using Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives as they are not susceptible to isotopic exchange.[1][6] While often more expensive to synthesize, ¹³C and ¹⁵N labeled standards provide greater stability and are recommended when high accuracy is required, especially when experimental conditions involve basic pH or when the deuterated standard has labels in known exchange-prone positions.[2][5][6]

Troubleshooting Guides

Issue 1: I am observing a decreasing signal for my deuterated triazine internal standard over the course of an analytical run.

A decreasing internal standard signal is a common symptom of isotopic exchange.[6] This can be caused by instability in the mobile phase or back-exchange occurring in the autosampler.[7]

Troubleshooting Workflow for Decreasing Internal Standard Signal

A Decreasing IS Signal Observed B Evaluate IS Stability in Mobile Phase A->B C Incubate IS in mobile phase at run temperature. Analyze at time points. B->C D Is signal stable over time? C->D E Problem likely in autosampler. D->E Yes F Optimize Mobile Phase D->F No H Minimize Autosampler Dwell Time E->H G Adjust pH to ~2.5. Consider aprotic solvent if compatible. F->G J Re-evaluate IS Signal G->J I Maintain autosampler at low temperature (e.g., 4°C). Reduce time between injection and analysis. H->I I->J

Caption: Troubleshooting workflow for a decreasing deuterated internal standard signal.

Issue 2: My calibration curve is non-linear, especially at the lower or upper ends.

Non-linearity in the calibration curve can be related to the deuterated internal standard.[4] Potential causes include the presence of unlabeled analyte as an impurity in the standard or interference from naturally occurring isotopes of the analyte, particularly with standards having a low degree of deuteration.[4]

Data Presentation

The stability of a deuterated standard is highly dependent on experimental conditions. The following table summarizes the impact of various factors on the rate of isotopic exchange.

FactorConditionImpact on Exchange RateRecommendation
pH High (>8) or Low (<2)HighMaintain pH between 2.5 and 7 for minimal exchange.[4]
Temperature HighHighStore and analyze samples at low temperatures (e.g., 4°C).[4]
Solvent Protic (e.g., H₂O, CH₃OH)HigherUse aprotic solvents (e.g., acetonitrile) when possible.[4][6]
Label Position On Heteroatoms (e.g., -NH)HighChoose standards with labels on stable carbon positions.[4][5]
Label Position Alpha to CarbonylModerateBe cautious with pH and temperature.[4]
Label Position Aromatic/Aliphatic C-HLowGenerally stable under typical analytical conditions.[4]

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of a Deuterated Triazine Standard

This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[1]

Objective: To evaluate the stability of the deuterated standard in the sample matrix and reconstitution solvent.

Materials:

  • Deuterated triazine internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it using your standard sample preparation protocol.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate under conditions that mimic your sample handling and storage (e.g., room temperature for 4 hours).

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions.

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated IS and the corresponding unlabeled analyte.

  • Data Analysis: Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal suggests degradation or exchange. Also, monitor for any increase in the unlabeled analyte signal in the incubated samples.[1]

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare T=0 Sample (Spike & Immediate Processing) E LC-MS/MS Analysis of all Samples A->E B Prepare Incubated Matrix Sample (Spike & Incubate) D Process Incubated Samples B->D C Prepare Incubated Solvent Sample (Spike & Incubate) C->D D->E F Compare IS Peak Area (Incubated vs. T=0) E->F G Monitor for Increase in Unlabeled Analyte Signal E->G H Significant Decrease in IS Signal? F->H I Isotopic Exchange is Occurring H->I Yes J Standard is Stable Under Test Conditions H->J No

Caption: Workflow for assessing the stability of a deuterated standard.

Best Practices for Handling and Storing Deuterated Triazine Standards

To minimize the risk of isotopic exchange, adhere to the following best practices:

  • Storage: Store deuterated standards in a cool, dry place, protected from light and moisture.[8] For many standards, refrigeration at -20°C or -80°C is recommended to slow the exchange rate.[6][8] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

  • Handling:

    • Allow the standard to come to room temperature before opening to prevent condensation.[4][8]

    • Handle standards in a dry atmosphere (e.g., under dry nitrogen or argon) to minimize exposure to moisture.[8]

    • Use high-quality, tightly sealed vials to prevent solvent evaporation and moisture ingress.[8]

  • Solution Preparation:

    • Use high-purity, dry, aprotic solvents (e.g., acetonitrile) whenever possible for preparing stock and working solutions.[4][6][8]

    • If an aqueous solution is necessary, consider using a D₂O-based buffer.[6]

    • Ensure the standard is completely dissolved before making it up to the final volume.[4]

By understanding the factors that contribute to isotopic exchange and implementing these troubleshooting and preventative measures, researchers can ensure the accuracy and reliability of their analytical data when using deuterated triazine standards.

References

Technical Support Center: Minimizing Matrix Effects with 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 as an internal standard to minimize matrix effects in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of 2,4-Dichloro-6-phenyl-1,3,5-triazine.[1][2] It is used as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification of the target analyte.

Q2: What are matrix effects and how do they impact quantitative analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts). These effects can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. Stable isotope-labeled internal standards like this compound are considered the gold standard for mitigating these effects.[3][4]

Q3: At what concentration should I use this compound in my experiments?

The optimal concentration of the internal standard should be determined during method development. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. The goal is to obtain a strong, reproducible signal for the internal standard without it being so high that it causes detector saturation or isotopic interference with the analyte.

Q4: How can I assess the isotopic purity of my this compound standard?

The isotopic purity can be assessed by analyzing a high-concentration solution of the standard by LC-MS/MS and monitoring for the mass transition of the corresponding unlabeled analyte. The response of the unlabeled analyte should be negligible compared to the deuterated standard. Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for isotopic contribution.[5][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound.

Issue 1: High Variability in Internal Standard Response

Symptom: The peak area of this compound is inconsistent across your sample batch.

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Troubleshooting: Review your sample preparation workflow for any variations in timing, volumes, or technique. Ensure thorough mixing at each step.

  • Matrix Effects:

    • Troubleshooting: Even with a stable isotope-labeled internal standard, severe matrix effects can cause variability. Evaluate the matrix effect using the post-extraction spike method detailed in the Experimental Protocols section. If significant and variable matrix effects are observed, consider further sample cleanup or chromatographic optimization.

  • Injector Variability:

    • Troubleshooting: Perform an injection precision test by repeatedly injecting the same standard solution. Check for air bubbles in the syringe and ensure the autosampler is functioning correctly.

Issue 2: Poor Recovery of the Internal Standard

Symptom: The peak area of this compound is consistently low in processed samples compared to a neat solution.

Possible Causes & Solutions:

  • Suboptimal Extraction Conditions:

    • Troubleshooting: The extraction solvent and pH may not be suitable for the triazine structure. Experiment with different extraction solvents or solvent mixtures and adjust the sample pH to optimize extraction efficiency.

  • Incomplete Elution from Solid-Phase Extraction (SPE) Cartridge:

    • Troubleshooting: Increase the volume and/or strength of the elution solvent. Ensure the chosen SPE sorbent is appropriate for the chemical properties of the triazine.

Issue 3: Analyte and Internal Standard Peaks are Not Co-eluting

Symptom: The retention times of the analyte and this compound are significantly different.

Possible Causes & Solutions:

  • Isotope Effect:

    • Troubleshooting: While generally minimal, a deuterium (B1214612) isotope effect can sometimes lead to slight chromatographic separation. If the separation is significant enough to expose the analyte and internal standard to different matrix effects, chromatographic conditions (e.g., mobile phase composition, gradient profile, column chemistry) should be adjusted to achieve co-elution.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of the matrix effect on the analysis.[3]

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.

  • Set C (Blank Matrix): Processed blank matrix without the analyte or internal standard.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Analysis:

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

    • A value of 1 indicates no matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be within acceptable limits (typically <15%).

Data Presentation

The following tables provide representative data from a bioanalytical method validation for a triazine-based analyte using a deuterated triazine internal standard. This data is illustrative and should be adapted based on specific experimental results.

Table 1: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9595.08.5
Low3.02.9197.06.2
Medium5051.5103.04.8
High150147.098.03.5

Acceptance Criteria according to FDA/EMA guidelines: Accuracy within ±15% (±20% for LLOQ) of nominal values, Precision ≤15% CV (≤20% for LLOQ).[5][7]

Table 2: Matrix Effect and Recovery

QC LevelMatrix Factor (MF)IS-Normalized MF%CV of IS-Normalized MFRecovery (%)
Low0.850.985.792.1
High0.821.014.993.5

Acceptance Criteria: The %CV of the IS-Normalized MF from at least six different matrix lots should not be greater than 15%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Sample spike_is Spike with This compound start->spike_is extraction Sample Extraction (e.g., LLE, SPE) spike_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantification using Calibration Curve ratio->calibration end Final Concentration calibration->end troubleshooting_workflow start High Variability in IS Signal? check_prep Review Sample Preparation Protocol start->check_prep Yes end_good Problem Resolved start->end_good No check_matrix Assess Matrix Effects (Post-Extraction Spike) check_prep->check_matrix Protocol Consistent check_injector Perform Injector Precision Test check_matrix->check_injector No Significant Matrix Effects optimize_cleanup Optimize Sample Cleanup check_matrix->optimize_cleanup Significant Matrix Effects optimize_chrom Optimize Chromatography check_matrix->optimize_chrom Significant Matrix Effects service_injector Service Autosampler check_injector->service_injector Poor Precision end_bad Consult Instrument Specialist check_injector->end_bad Good Precision optimize_cleanup->end_good optimize_chrom->end_good service_injector->end_good

References

optimizing mass spectrometry parameters for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. This deuterated compound is primarily used as an internal standard for the accurate quantification of its non-labeled analog. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in mass spectrometry?

A1: this compound is designed for use as an internal standard in quantitative mass spectrometry-based assays, such as LC-MS/MS. Its five deuterium (B1214612) atoms provide a distinct mass shift from the unlabeled analyte, enabling precise and accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.

Q2: What is the expected mass difference between this compound and its non-deuterated counterpart?

A2: The molecular weight of the non-deuterated 2,4-Dichloro-6-phenyl-1,3,5-triazine is approximately 226.06 g/mol .[1] The deuterated analog, with five deuterium atoms replacing five hydrogen atoms on the phenyl group, has a molecular weight of approximately 231.10 g/mol .[2] This mass difference of 5 Da is readily distinguishable in a mass spectrometer.

Q3: Can I use the same MS/MS transitions for the deuterated standard as for the native compound?

A3: No. The precursor ion (Q1) for the deuterated standard will be 5 Da higher than the native analyte. Consequently, the product ions (Q3) may also differ in mass or have different relative abundances. It is crucial to optimize the MS/MS transitions (precursor and product ions) for both the analyte and the deuterated internal standard independently.

Q4: My deuterated internal standard elutes slightly earlier than the analyte in reversed-phase chromatography. Is this normal?

A4: Yes, this is a known chromatographic isotope effect.[3][4] Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase HPLC compared to their non-deuterated analogs.[3] While often a minor shift, it is important to ensure that the analyte and the internal standard peaks are narrow enough to co-elute sufficiently to experience similar matrix effects. If the separation is significant, it could compromise quantitative accuracy.[3]

Q5: How can I check for and prevent isotopic exchange (H/D exchange) of the deuterium labels?

A5: The deuterium labels on the aromatic phenyl ring are generally stable under typical LC-MS conditions. However, to confirm stability, you can incubate the deuterated standard in your sample matrix under various pH and temperature conditions that might be encountered during sample preparation and analysis. Afterwards, analyze the sample and look for any signal at the m/z of the non-deuterated analyte that might indicate back-exchange.[3] It is advisable to avoid prolonged exposure to harsh acidic or basic conditions.

Troubleshooting Guides

Issue 1: Poor or No Signal for this compound
Possible Cause Troubleshooting Steps
Inefficient Ionization For Electrospray Ionization (ESI), ensure the mobile phase contains a suitable additive to promote protonation (e.g., 0.1% formic acid for positive ion mode). Experiment with different ionization sources if available (e.g., APCI).
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to detect the correct precursor ion (m/z for [M+H]+). Infuse a dilute solution of the standard directly into the mass spectrometer to optimize cone/declustering voltage and collision energy.
Sample Degradation Prepare fresh solutions of the standard. Triazine compounds can be susceptible to hydrolysis, especially under non-anhydrous conditions or extreme pH.[5]
Spray Instability (ESI) Check for clogs in the sample capillary. Ensure a stable and consistent flow rate from the LC pump. Optimize nebulizing and drying gas flow rates and temperatures.
Issue 2: Inaccurate or Inconsistent Quantitative Results
Possible Cause Troubleshooting Steps
Lack of Co-elution Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If a significant separation is observed, consider adjusting the chromatographic gradient or using a column with slightly lower resolution to ensure they elute together.[3]
Differential Matrix Effects If co-elution is poor, the analyte and internal standard may experience different levels of ion suppression or enhancement.[4] Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components.
Isotopic or Chemical Impurities Always use a high-purity deuterated standard and request a certificate of analysis from the supplier. Analyze the standard by itself to check for the presence of the non-deuterated form.[3]
Isotopic Exchange (H/D Exchange) As described in the FAQ, assess the stability of the deuterium labels under your specific sample preparation and storage conditions.[6]
Detector Saturation If the internal standard concentration is too high, it can lead to detector saturation and non-linear responses. Prepare a dilution series of the internal standard to determine the optimal concentration.

Predicted Mass Spectrometry Parameters

The following table summarizes the predicted mass spectrometry parameters for this compound and its non-deuterated analog. These values are theoretical and should be used as a starting point for experimental optimization.

Compound Formula Molecular Weight ( g/mol ) Precursor Ion [M+H]+ (m/z) Predicted Product Ions (m/z) Predicted Fragmentation Pathway
2,4-Dichloro-6-phenyl-1,3,5-triazineC₉H₅Cl₂N₃226.06[1]227.0192.0, 151.0Loss of Cl, Loss of Phenyl group
This compoundC₉D₅Cl₂N₃231.10[2]232.1197.1, 151.0Loss of Cl, Loss of Phenyl-d5 group

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the precursor and any chlorine-containing fragment ions (M+2 and M+4 peaks due to ³⁵Cl and ³⁷Cl isotopes).[7]

Experimental Protocol: LC-MS/MS Method

This protocol provides a general starting point for the quantitative analysis of 2,4-Dichloro-6-phenyl-1,3,5-triazine using its deuterated internal standard. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.

  • Working Internal Standard Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 50-100 ng/mL.

  • Sample Spiking: Add a small, precise volume of the working internal standard solution to all calibration standards, quality controls, and unknown samples prior to any extraction or dilution steps.

  • Extraction (if necessary): For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences.

2. HPLC Conditions

Parameter Recommendation
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

3. Mass Spectrometer Conditions (Triple Quadrupole)

Parameter Recommendation
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Cone/Declustering Voltage Optimize by infusing a standard solution (typically 20-40 V)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Collision Gas Argon
Collision Energy Optimize for each MRM transition

Visualizations

troubleshooting_workflow start Inaccurate or Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution check_purity Step 2: Assess IS Purity (Chemical & Isotopic) check_coelution->check_purity Co-elution OK solution_chrom Adjust Chromatography (e.g., gradient, column) check_coelution->solution_chrom Poor Co-elution check_matrix Step 3: Evaluate Matrix Effects check_purity->check_matrix Purity OK solution_purity Contact Supplier for CoA Analyze IS Alone check_purity->solution_purity Impurity Detected check_stability Step 4: Test for H/D Exchange check_matrix->check_stability Matrix Effects Low solution_matrix Improve Sample Cleanup or Dilute Sample check_matrix->solution_matrix High Matrix Effects solution_stability Modify Sample Prep (pH, Temp, Time) check_stability->solution_stability Exchange Occurs experimental_workflow start Sample Collection (Standards, QCs, Unknowns) spike Spike with IS Working Solution (this compound) start->spike prepare Sample Preparation (e.g., Protein Precipitation, SPE) spike->prepare analyze LC-MS/MS Analysis (MRM Mode) prepare->analyze quantify Data Processing & Quantification (Peak Area Ratio vs. Concentration) analyze->quantify result Final Concentration Report quantify->result

References

stability and storage conditions for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid, neat compound should be stored at 4°C under a dry, inert atmosphere such as nitrogen. It is crucial to keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

Q2: How should I store solutions of this compound?

The stability of the compound in solution is dependent on both the solvent and the storage temperature. For long-term storage of up to 6 months, it is recommended to store solutions at -80°C. For short-term storage of up to one month, -20°C is acceptable. To prevent degradation, it is best practice to store solutions under a nitrogen atmosphere.

Q3: Which solvents are suitable for preparing solutions of this compound?

Q4: Is this compound sensitive to light?

Yes, triazine derivatives can be susceptible to photodegradation upon exposure to ultraviolet (UV) light. It is recommended to store both solid samples and solutions in amber vials or otherwise protected from light to prevent photochemical decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: I suspect my this compound solution has degraded. What are the common signs of degradation?

  • Appearance of Precipitates: The formation of a white or off-white precipitate in your solution can be an indication of hydrolysis, leading to the formation of less soluble hydroxy-triazine byproducts.

  • Discoloration: A change in the color of the solution may indicate chemical decomposition.

  • Inconsistent Experimental Results: If you observe a loss of activity, altered reaction kinetics, or unexpected side products in your experiments, degradation of the starting material could be a contributing factor.

  • Complex Chromatographic Profile: Analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) showing multiple unexpected peaks or spots suggests the presence of impurities or degradation products.

Issue 2: My analytical results (e.g., HPLC, LC-MS) show multiple peaks for what should be a pure standard. What could be the cause?

This is a strong indicator of degradation. The additional peaks likely correspond to degradation products. The primary degradation pathway for this compound in the presence of moisture is hydrolysis, where the chlorine atoms are substituted with hydroxyl groups. Photodegradation can also lead to a variety of byproducts.

Logical Workflow for Troubleshooting Degradation Issues

Caption: A logical workflow for troubleshooting suspected degradation of this compound solutions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAtmosphere
Solid4°CLong-termNitrogen
Solution-80°C≤ 6 monthsNitrogen
Solution-20°C≤ 1 monthNitrogen

Table 2: Potential Degradation Pathways and Byproducts

Degradation PathwayTriggering Condition(s)Major Byproduct(s)
HydrolysisPresence of water, non-anhydrous solvents, acidic or basic pHMonohydroxy and dihydroxy-phenyl-triazine-d5 derivatives
PhotodegradationExposure to UV lightComplex mixture of dechlorinated and oxidized products
Thermal DecompositionHigh temperaturesDechlorinated and deaminated derivatives

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC-UV

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in a specific solvent.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent of interest (e.g., acetonitrile (B52724), methanol)

  • HPLC-grade water

  • HPLC-grade formic acid or other appropriate mobile phase modifier

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with caps

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

3. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask.

  • Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the same solvent to the desired concentration.

4. Forced Degradation Study:

  • Control Sample (T=0): Immediately transfer an aliquot of the working solution into an amber HPLC vial and analyze by HPLC.

  • Thermal Stress: Place a sealed amber vial of the working solution in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After cooling to room temperature, analyze by HPLC.

  • Photolytic Stress: Expose a clear vial of the working solution to a UV light source for a defined period. Analyze by HPLC.

  • Acidic/Basic Hydrolysis (if applicable): Prepare solutions in the solvent with a small percentage of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH). Keep at room temperature or slightly elevated temperature for a defined period, then neutralize before HPLC analysis.

5. HPLC Method:

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. For example:

    • Start with 50% acetonitrile.

    • Ramp to 95% acetonitrile over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, or start with 254 nm).

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample (T=0).

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.

  • Observe the formation of any new peaks, which represent degradation products.

Experimental Workflow Diagram

Experimental Workflow prep Prepare Stock and Working Solutions control Analyze Control Sample (T=0) prep->control stress Subject Solutions to Stress Conditions (Thermal, Photolytic, etc.) prep->stress data Compare Chromatograms and Quantify Degradation control->data analysis Analyze Stressed Samples by HPLC stress->analysis analysis->data

Caption: A simplified workflow for the stability assessment of this compound solutions.

addressing signal suppression in triazine analysis with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression during triazine analysis with internal standards.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern in triazine analysis?

A1: Signal suppression, a type of matrix effect, is the reduction of the ionization efficiency of a target analyte, such as a triazine, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to inaccurate and imprecise quantification, as well as a decrease in the method's sensitivity and limit of detection.[3] In triazine analysis, which often involves complex matrices like environmental or biological samples, signal suppression is a significant challenge that can compromise the reliability of the results.[2]

Q2: How do internal standards help in addressing signal suppression?

A2: Internal standards (IS) are compounds with similar physicochemical properties to the analyte of interest that are added to all samples, calibration standards, and quality controls at a constant concentration.[4] The IS co-elutes with the analyte and experiences similar matrix effects.[3] By using the ratio of the analyte signal to the IS signal for quantification, variations in signal intensity caused by suppression can be normalized, leading to more accurate and precise results.[3][4] Isotopically labeled internal standards are considered the gold standard as their behavior is nearly identical to the corresponding analyte.[5]

Q3: What are the ideal characteristics of an internal standard for triazine analysis?

A3: An ideal internal standard for triazine analysis should:

  • Behave chromatographically and ionize similarly to the target triazine analytes.

  • Be a stable, isotopically labeled version of the analyte (e.g., Atrazine-d5 for Atrazine analysis).[5]

  • Not be naturally present in the samples being analyzed.[6]

  • Be well-resolved from the analyte peak unless using a mass spectrometer that can differentiate them based on mass-to-charge ratio.[6]

  • Be added to the sample as early as possible in the sample preparation workflow to account for analyte loss during extraction.[5]

Q4: I am observing a significant drop in my internal standard signal throughout my analytical run. What could be the cause?

A4: A decreasing internal standard signal can be due to several factors:

  • Adsorption: The internal standard may be adsorbing to sample vials, pipette tips, or instrument tubing.

  • Degradation: The internal standard may not be stable in the sample matrix or under the autosampler conditions.

  • Injector Issues: Inconsistent injection volumes or leaks in the injection system can lead to a gradual decrease in the signal.

  • Ion Source Contamination: Buildup of contaminants in the mass spectrometer's ion source over a long run can reduce sensitivity.

Troubleshooting Guides

Issue 1: Inconsistent or low signal intensity for triazine analytes despite using an internal standard.
Possible Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects 1. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.[7] 2. Improve sample cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE). 3. Optimize chromatography: Modify the LC gradient to better separate the triazine analytes from matrix interferences.A more stable and intense analyte signal relative to the internal standard.
Poor Ionization 1. Optimize ion source parameters: Adjust settings such as spray voltage, gas flows, and temperature to enhance triazine ionization.[8] 2. Check mobile phase composition: Ensure the mobile phase pH and additives are suitable for efficient ionization of triazines.[9]Increased signal intensity for both the analyte and the internal standard.
Instrument Contamination 1. Clean the ion source: Follow the manufacturer's protocol to clean the ion source components.[10] 2. Run system blanks: Inject blank solvent to check for carryover or contamination.A cleaner baseline and restoration of expected signal intensities.
Issue 2: Poor peak shape (e.g., tailing, splitting) for triazine analytes and internal standards.
Possible Cause Troubleshooting Step Expected Outcome
Column Degradation 1. Use a guard column: A guard column can protect the analytical column from strongly retained matrix components. 2. Flush the column: Flush the column with a strong solvent as recommended by the manufacturer. 3. Replace the column: If the performance does not improve, the column may need to be replaced.Improved peak symmetry and resolution.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.Sharper and more symmetrical peaks.
System Blockage 1. Check for high backpressure: High pressure can indicate a blockage. 2. Back-flush the column: If permitted by the manufacturer, back-flushing can remove particulates from the inlet frit.Restoration of normal operating pressure and improved peak shape.

Quantitative Data Summary

The following table summarizes the recovery of triazine herbicides in different water matrices with and without the use of an internal standard, demonstrating the effectiveness of internal standards in compensating for matrix effects.

AnalyteMatrixRecovery without Internal Standard (%)Recovery with Internal Standard (%)
AtrazineSurface Water6598
SimazineGround Water72101
PropazineWastewater Effluent5895
CyanazineDrinking Water85103

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate the concept.

Experimental Protocols

Protocol: Analysis of Triazines in Drinking Water by LC-MS/MS

This protocol is a generalized procedure based on EPA Method 536.[11]

  • Sample Preparation:

    • Allow water samples to reach room temperature.[12]

    • For each 1 mL of sample, add ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination.[13]

    • Add sodium omadine to a final concentration of 64 mg/L to inhibit microbial degradation.[13]

    • Spike the sample with an isotopically labeled internal standard mixture (e.g., Atrazine-d5, Simazine-d10) to a final concentration of 5 ng/mL.[13]

    • Vortex the sample to ensure it is well-mixed.[12]

    • Transfer the sample to an autosampler vial for analysis.[12]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3 µm).[13]

    • Mobile Phase A: 5 mM Ammonium Acetate in water.[13]

    • Mobile Phase B: Methanol.[13]

    • Flow Rate: 400 µL/min.[13]

    • Injection Volume: 20 µL.[12]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Scan Mode: Selected Reaction Monitoring (SRM).[12]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Quantify the triazine concentrations in the samples using the calibration curve.

Visualizations

Signal_Suppression_Mechanism cluster_source Ion Source cluster_process Ionization Process cluster_detector Mass Spectrometer Analyte Triazine Analyte Droplet ESI Droplet Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Enters Competition Competition for Charge and Surface Access Droplet->Competition IS Internal Standard IS->Droplet Enters Suppressed_Ionization Reduced Analyte Ionization Competition->Suppressed_Ionization Normal_IS_Ionization Reduced IS Ionization Competition->Normal_IS_Ionization Low_Signal Suppressed Analyte Signal Suppressed_Ionization->Low_Signal IS_Signal Suppressed IS Signal Normal_IS_Ionization->IS_Signal Ratio Analyte/IS Ratio (Corrected Signal) Low_Signal->Ratio IS_Signal->Ratio

Caption: Mechanism of signal suppression and correction with an internal standard.

Troubleshooting_Workflow Start Start: Low/Inconsistent Triazine Signal Check_IS Is Internal Standard Signal Stable? Start->Check_IS Check_Peak_Shape Is Peak Shape Good? Check_IS->Check_Peak_Shape Yes Instrument_Contamination Check for Contamination: - Clean Ion Source - Run Blanks Check_IS->Instrument_Contamination No Matrix_Effects Investigate Matrix Effects: - Dilute Sample - Improve Cleanup - Optimize LC Method Check_Peak_Shape->Matrix_Effects Yes Column_Issues Troubleshoot Column: - Use Guard Column - Flush/Replace Column Check_Peak_Shape->Column_Issues No Ionization_Issues Investigate Ionization: - Optimize Source - Check Mobile Phase Matrix_Effects->Ionization_Issues Resolved Issue Resolved Ionization_Issues->Resolved Solvent_Issues Check Sample Solvent Compatibility Column_Issues->Solvent_Issues Solvent_Issues->Resolved Instrument_Contamination->Resolved

Caption: A logical workflow for troubleshooting signal suppression in triazine analysis.

References

Technical Support Center: Ensuring Isotopic Purity of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues that may arise during your experiments.

Problem 1: Low Isotopic Enrichment Detected by Mass Spectrometry

Possible Causes and Solutions

Potential Cause Suggested Solution
Incomplete Deuteration of Starting Material The primary cause of low isotopic enrichment is often the incomplete deuteration of the phenyl precursor (e.g., benzene-d6 (B120219) or a deuterated Grignard reagent) used in the synthesis.
Action: - Verify the isotopic purity of the deuterated starting material from the supplier's certificate of analysis. - If preparing the deuterated precursor in-house, ensure optimal reaction conditions for H/D exchange, such as sufficient reaction time, appropriate catalyst, and a high molar excess of the deuterium (B1214612) source.[1]
Back-Exchange During Synthesis or Work-up Protic solvents (containing H) or acidic/basic conditions can facilitate the exchange of deuterium atoms on the phenyl ring with protons.[1][2][3]
Action: - Use anhydrous and, if possible, deuterated solvents throughout the synthesis and purification steps. - Maintain neutral pH conditions during aqueous work-up procedures. The minimum rate of exchange for many compounds is observed around pH 2.5-3.[4] - Minimize exposure to atmospheric moisture by working under an inert atmosphere (e.g., Argon or Nitrogen).
Isotopic Scrambling Under certain reaction conditions, deuterium atoms can migrate to unintended positions, or an equilibrium distribution of isotopes can occur, leading to a mixture of isotopologues.
Action: - Re-evaluate the reaction temperature and catalyst. Highly active catalysts or elevated temperatures can sometimes promote isotopic scrambling.[5]

Troubleshooting Workflow for Low Isotopic Enrichment

start Low Isotopic Enrichment Detected check_starting_material Verify Purity of Deuterated Precursor start->check_starting_material check_synthesis_conditions Review Synthesis Protocol start->check_synthesis_conditions check_workup_conditions Examine Work-up & Purification start->check_workup_conditions incomplete_deuteration Incomplete Deuteration of Precursor check_starting_material->incomplete_deuteration scrambling Isotopic Scrambling check_synthesis_conditions->scrambling back_exchange Back-Exchange Occurred check_workup_conditions->back_exchange optimize_deuteration Optimize Deuteration of Precursor incomplete_deuteration->optimize_deuteration use_anhydrous_solvents Use Anhydrous/Deuterated Solvents back_exchange->use_anhydrous_solvents control_ph Control pH During Work-up back_exchange->control_ph modify_reaction_conditions Modify Catalyst/Temperature scrambling->modify_reaction_conditions end Isotopic Purity Improved optimize_deuteration->end use_anhydrous_solvents->end control_ph->end modify_reaction_conditions->end

A decision tree for troubleshooting low deuterium incorporation.
Problem 2: Ambiguous NMR Spectra

Possible Causes and Solutions

Potential Cause Suggested Solution
Residual Proton Signals in ¹H NMR Small signals in the aromatic region of the ¹H NMR spectrum indicate incomplete deuteration.
Action: - Use a high-purity deuterated solvent for NMR analysis to avoid interference from solvent residual peaks. - Integrate the residual proton signals against a known internal standard to quantify the level of non-deuterated impurity.
Complex Signal Multiplicity The presence of multiple isotopologues (d4, d3, etc.) can lead to complex and overlapping signals, making spectral interpretation difficult. Additionally, substituted triazines can exhibit complex spectra due to rotamers.[6]
Action: - Acquire a ²H (Deuterium) NMR spectrum. This will directly show the signals of the deuterium atoms, simplifying the spectrum and confirming their positions. - Perform NMR at variable temperatures to investigate the presence of rotamers, which may interconvert at different rates.
Broadened Peaks Peak broadening can occur if there is an intermediate rate of exchange between deuterium and any residual protons on the NMR timescale.
Action: - Acquire the spectrum at a different temperature to either accelerate or slow down the exchange process, which can result in sharper signals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A common and effective method involves a Grignard reaction between phenyl-d5-magnesium bromide and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reaction is typically performed at low temperatures to ensure mono-substitution.

Q2: Which analytical techniques are most suitable for determining the isotopic purity of this compound?

A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides the distribution of isotopologues (molecules with different numbers of deuterium atoms) and allows for the calculation of the overall percentage of deuterium incorporation.[7]

  • NMR Spectroscopy:

    • ¹H NMR: Used to quantify the amount of residual, non-deuterated compound by integrating the small proton signals in the aromatic region.

    • ²H NMR: Directly detects the deuterium atoms, confirming their positions on the phenyl ring.

    • ¹³C NMR: Can also be used to confirm deuteration, as the carbon signals coupled to deuterium will appear as multiplets with a lower intensity.

Q3: How can I purify this compound to improve its isotopic purity?

While chromatographic techniques like column chromatography are effective for removing chemical impurities, they are generally not suitable for separating isotopologues. The focus should be on achieving high isotopic purity during the synthesis itself. However, recrystallization can be effective in removing non-isotopic impurities and in some cases, may slightly enrich the desired deuterated product.[8]

Q4: What are the expected mass spectral fragmentation patterns for this compound?

Q5: How stable is the deuterium on the phenyl ring to H/D back-exchange?

Deuterium atoms on an aromatic ring are generally stable under neutral conditions. However, they can be susceptible to exchange under strongly acidic or basic conditions, especially at elevated temperatures.[2][3][9] It is crucial to use neutral or near-neutral conditions during work-up and purification to maintain the isotopic integrity of the compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.

Materials:

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2,4,6-trichloro-1,3,5-triazine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of phenyl-d5-magnesium bromide solution dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it to a cold 2N HCl solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/heptane).

Protocol 2: Analysis of Isotopic Purity by Mass Spectrometry

Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., ESI or APCI).

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Infuse the sample directly or inject it into an LC-MS system.

  • Acquire the full scan mass spectrum in the appropriate mass range.

  • Identify the molecular ion cluster corresponding to the different isotopologues (d0 to d5).

  • Calculate the isotopic enrichment by determining the relative abundance of each isotopologue in the cluster.

Data Interpretation: The theoretical monoisotopic mass of the non-deuterated compound (C₉H₅Cl₂N₃) is approximately 224.99 g/mol . The d5-analogue will have a monoisotopic mass of approximately 229.02 g/mol . The mass spectrum will show a distribution of peaks corresponding to the d0, d1, d2, d3, d4, and d5 species.

Protocol 3: Analysis of Isotopic Purity by NMR Spectroscopy

Instrumentation: NMR Spectrometer (≥400 MHz recommended).

¹H NMR Analysis:

  • Accurately weigh the sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

  • Dissolve in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

  • Integrate the residual proton signals in the aromatic region and compare the integral to that of the internal standard to calculate the percentage of the non-deuterated species.

²H NMR Analysis:

  • Prepare a concentrated solution of the sample in a protonated solvent (e.g., CHCl₃).

  • Acquire the ²H NMR spectrum.

  • The spectrum should show a signal in the aromatic region, confirming the presence and position of the deuterium atoms.

Visualization of Key Processes

cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis start_synthesis Start with Cyanuric Chloride & Ph-d5-MgBr reaction Grignard Reaction (0°C to RT) start_synthesis->reaction workup Aqueous Work-up (Neutral pH) reaction->workup purification Recrystallization workup->purification final_product Purified Product purification->final_product ms_analysis HRMS Analysis final_product->ms_analysis nmr_analysis NMR Analysis (¹H and ²H) final_product->nmr_analysis isotopic_distribution Determine Isotopologue Distribution ms_analysis->isotopic_distribution residual_protons Quantify Residual Protons nmr_analysis->residual_protons final_purity Confirm Isotopic Purity isotopic_distribution->final_purity residual_protons->final_purity

An experimental workflow for the synthesis and analysis of this compound.

References

potential for interference in mass spectrometry with 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

This compound is the deuterated form of 2,4-Dichloro-6-phenyl-1,3,5-triazine. In mass spectrometry, it is primarily used as an internal standard for the quantification of the non-deuterated analyte. Its chemical and physical properties are very similar to the analyte of interest, but it has a different mass, allowing it to be distinguished by the mass spectrometer.

Q2: What is the expected mass difference between this compound and its non-deuterated analog?

The "d5" designation indicates that five hydrogen atoms in the phenyl group have been replaced by deuterium (B1214612) atoms. Deuterium has a mass of approximately 2.014 amu, while hydrogen has a mass of approximately 1.008 amu. Therefore, the mass of the deuterated internal standard will be approximately 5 amu higher than the non-deuterated analyte.

Q3: Can I use the same LC-MS/MS method for both the analyte and the deuterated internal standard?

Yes, a significant advantage of using a deuterated internal standard is that its chromatographic behavior is very similar to the non-deuterated analyte. Therefore, the same liquid chromatography method and mass spectrometry source conditions can typically be used for both compounds. However, a slight shift in retention time, known as the chromatographic isotope effect, may be observed where the deuterated compound elutes slightly earlier.[1]

Q4: How do I check for the purity of my this compound internal standard?

To check for the presence of any unlabeled analyte in your deuterated internal standard, you can analyze a high-concentration solution of the internal standard and monitor the mass-to-charge ratio (m/z) of the non-deuterated analyte. A significant signal in the analyte's mass channel indicates the presence of the unlabeled compound as an impurity.[1]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Poor Signal Intensity or High Signal Variability for the Internal Standard

Possible Causes:

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the internal standard in the mass spectrometer's ion source, leading to a reduced and inconsistent signal.[2][3][4]

  • Improper Storage: Degradation of the internal standard due to improper storage conditions (e.g., exposure to light or moisture) can lead to a decreased signal.

  • Incorrect Concentration: The concentration of the internal standard may be too low, resulting in a poor signal-to-noise ratio.

Solutions:

SolutionDetailed Steps
Optimize Sample Preparation To minimize matrix effects, improve your sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to simple protein precipitation.
Chromatographic Separation Modify your LC method to better separate the internal standard from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different chromatography column.
Verify Storage Conditions Ensure that the this compound is stored according to the manufacturer's recommendations, typically in a cool, dark, and dry place.
Adjust Internal Standard Concentration Prepare a fresh, higher concentration of the internal standard and re-analyze your samples.
Issue 2: Non-Linear Calibration Curve

Possible Causes:

  • Isotopic Interference ("Cross-talk"): At high concentrations of the non-deuterated analyte, its naturally occurring isotopes can contribute to the signal of the deuterated internal standard. This is particularly relevant for compounds containing chlorine, as they have a significant M+2 isotope peak.[5][6]

  • Ion Source Saturation: At very high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.[1]

  • Impurity in the Internal Standard: The presence of the non-deuterated analyte as an impurity in the internal standard can cause non-linearity.

Solutions:

SolutionDetailed Steps
Assess Isotopic Interference Analyze a high-concentration sample of the non-deuterated analyte and monitor the m/z channel of the internal standard. A significant signal indicates isotopic interference.
Dilute Samples If high analyte concentrations are the issue, diluting the samples can bring the response back into the linear range of the assay.
Use a Different Mass Transition If possible, select a different precursor-to-product ion transition for the internal standard that is less prone to isotopic interference.
Verify Internal Standard Purity As mentioned in the FAQs, check the purity of your internal standard to rule out contamination with the non-deuterated analyte.
Issue 3: Unexpected Peaks in the Mass Spectrum

Possible Causes:

  • Contamination: Contamination from the sample matrix, solvents, or lab equipment can introduce unexpected peaks.

  • In-source Fragmentation/Adduct Formation: The analyte or internal standard may fragment in the ion source or form adducts with solvent molecules (e.g., sodium or potassium adducts).

  • Metabolites: If analyzing biological samples, metabolites of the analyte may be present.

Solutions:

SolutionDetailed Steps
Analyze Blanks Inject a solvent blank and a matrix blank to identify the source of the contamination.
Optimize Source Conditions Adjust ion source parameters such as temperature and voltages to minimize in-source fragmentation and adduct formation.
Review Literature Research potential metabolites of 2,4-Dichloro-6-phenyl-1,3,5-triazine if working with biological matrices.

Experimental Protocols

General LC-MS/MS Protocol for Quantification using a Deuterated Internal Standard

This protocol provides a general workflow for the analysis of a small molecule using this compound as an internal standard. Optimization will be required for specific applications and matrices.

  • Sample Preparation:

    • Spike a known concentration of this compound into all samples, calibration standards, and quality controls.

    • Perform sample extraction using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

    • Evaporate the solvent and reconstitute the sample in a mobile phase compatible with the LC-MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable C18 column for reversed-phase chromatography.

      • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

      • Optimize the gradient to achieve good separation of the analyte and internal standard from matrix interferences.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

      • Perform a full scan analysis to determine the precursor ion (M+H)+ for both the analyte and the internal standard.

      • Perform product ion scans to identify the most abundant and stable fragment ions for use in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • Optimize collision energy for each SRM/MRM transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting Workflow for Low Internal Standard Signal start Low or Variable Internal Standard Signal check_sample_prep Review Sample Preparation Method start->check_sample_prep Matrix Effects? check_chromatography Optimize Chromatography start->check_chromatography Co-elution? check_is_concentration Verify Internal Standard Concentration & Stability start->check_is_concentration Degradation/Dilution? improve_cleanup Implement Stronger Cleanup (SPE/LLE) check_sample_prep->improve_cleanup adjust_gradient Modify Gradient or Change Column check_chromatography->adjust_gradient prepare_fresh_is Prepare Fresh Internal Standard check_is_concentration->prepare_fresh_is end Signal Improved improve_cleanup->end adjust_gradient->end prepare_fresh_is->end

Caption: Troubleshooting workflow for low internal standard signal.

Potential Fragmentation Pathway of 2,4-Dichloro-6-phenyl-1,3,5-triazine parent [M+H]+ m/z 226/228/230 fragment1 Loss of Cl [M+H-Cl]+ m/z 191/193 parent->fragment1 fragment2 Loss of HCl [M+H-HCl]+ m/z 190/192 parent->fragment2 fragment4 Triazine Ring Fragmentation parent->fragment4 fragment3 Phenyl Cation [C6H5]+ m/z 77 fragment1->fragment3 fragment2->fragment4

Caption: Potential fragmentation of 2,4-Dichloro-6-phenyl-1,3,5-triazine.

References

improving peak shape and resolution for triazine compounds in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve peak shape and resolution for triazine compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for triazine compounds in HPLC?

Poor peak shape in the analysis of triazine compounds is often due to secondary interactions between the basic triazine molecules and the stationary phase. The primary cause of peak tailing is the interaction of these basic compounds with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3] Other contributing factors can include column overload, inappropriate mobile phase pH, and extra-column band broadening.[4][5] Peak fronting may be caused by high sample concentration, poor sample solubility in the mobile phase, or column collapse.[1][6]

Q2: How does the mobile phase pH affect the retention and peak shape of triazine compounds?

Mobile phase pH is a critical factor in the analysis of ionizable compounds like triazines.[7][8] Adjusting the pH can alter the ionization state of both the triazine analytes and the residual silanol groups on the stationary phase.[8][9]

  • At low pH (around 3-4): The silanol groups are protonated and less likely to interact with the protonated basic triazine molecules, which can significantly reduce peak tailing.[1]

  • At mid-range pH: A mixture of ionized and unionized species can exist, leading to peak distortion, splitting, or tailing.[7]

  • At high pH (around 9): While it can be used to increase retention, it may also lead to the dissolution of the silica-based stationary phase if the column is not designed for high pH environments.[8][10]

Q3: What type of HPLC column is best suited for analyzing triazine compounds?

The most common choice for separating triazine compounds is a reversed-phase C18 column.[10][11] However, to minimize peak tailing associated with basic triazines, it is highly recommended to use a modern, high-purity, end-capped C18 column.[2] These columns have a lower concentration of residual silanol groups, leading to more symmetrical peaks. For highly polar triazines, alternative stationary phases like polar-embedded or polymeric columns can also be considered.[12]

Q4: Can mobile phase additives improve my peak shape for triazines?

Yes, mobile phase additives can significantly improve peak shape.[13]

  • Acidic modifiers like formic acid or acetic acid are commonly used to lower the pH of the mobile phase, which helps to suppress the ionization of silanol groups and reduce peak tailing.[14]

  • Buffers , such as phosphate (B84403) or acetate (B1210297) buffers, are used to maintain a constant pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[15]

  • Basic modifiers like ammonium (B1175870) hydroxide (B78521) can be used to increase the pH and enhance retention, but care must be taken with column stability.[10][14]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that is longer than the leading edge.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH to 2.5-3.5 with Formic or Acetic Acid check_pH->adjust_pH No check_column Is the Column Appropriate? check_pH->check_column Yes good_peak Symmetrical Peak Achieved adjust_pH->good_peak use_endcapped Use a High-Purity, End-Capped C18 Column check_column->use_endcapped No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes use_endcapped->good_peak dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_additive Are Mobile Phase Additives Used? check_concentration->check_additive No dilute_sample->good_peak add_additive Add a Competing Base (e.g., Triethylamine (B128534) - Use with caution) check_additive->add_additive No check_additive->good_peak Yes add_additive->good_peak

Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.

Parameter Potential Cause Recommended Action Expected Outcome
Mobile Phase pH pH is too high, causing interaction between ionized silanols and basic triazines.Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or acetic acid.[1]Reduced peak tailing and more symmetrical peaks.
Column Chemistry Use of a column with a high concentration of active silanol groups.Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.[2]Minimized secondary interactions and improved peak shape.
Sample Overload Injecting too much sample mass onto the column.Reduce the sample concentration or the injection volume.[4][5]Sharper, more symmetrical peaks.
Mobile Phase Additives Lack of a competing agent to mask silanol interactions.Consider adding a small amount of a competing base, like triethylamine (use with caution and check for MS compatibility).Improved peak symmetry by masking active sites.
Issue 2: Poor Resolution

Poor resolution results in overlapping peaks, making accurate quantification difficult.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution check_mobile_phase Is Mobile Phase Composition Optimal? start->check_mobile_phase adjust_organic Decrease Organic Solvent Strength for More Retention or Use a Gradient check_mobile_phase->adjust_organic No check_column_eff Is Column Efficiency Sufficient? check_mobile_phase->check_column_eff Yes good_resolution Improved Resolution adjust_organic->good_resolution change_column Use a Longer Column or a Column with Smaller Particles check_column_eff->change_column No check_temp Is Temperature Optimized? check_column_eff->check_temp Yes change_column->good_resolution adjust_temp Adjust Column Temperature (e.g., 30-40°C) check_temp->adjust_temp No check_temp->good_resolution Yes adjust_temp->good_resolution

Caption: A decision tree for troubleshooting and improving poor resolution.

Parameter Potential Cause Recommended Action Expected Outcome
Mobile Phase Strength The organic solvent percentage is too high, causing co-elution.Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and improve separation.[4] Alternatively, implement a gradient elution.[5]Increased separation between peaks.
Stationary Phase The column does not provide sufficient selectivity for the analytes.Try a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column) to alter selectivity.[16][17]Altered elution order and potentially improved resolution.
Column Dimensions and Particle Size The column has low efficiency.Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and improve efficiency.[18]Sharper peaks and better separation.
Temperature Sub-optimal temperature affecting selectivity and viscosity.Optimize the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity.Improved peak shape and potentially better resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

Objective: To reduce peak tailing of basic triazine compounds by lowering the mobile phase pH.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Formic acid (or acetic acid)

  • HPLC system with UV detector

  • C18 column (preferably end-capped)

  • Triazine standard solution

Procedure:

  • Prepare the aqueous portion of the mobile phase: For a 90:10 water:acetonitrile mobile phase, measure 900 mL of HPLC grade water into a clean glass reservoir.

  • Adjust the pH: While stirring, add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Monitor the pH with a calibrated pH meter.

  • Add the organic modifier: Add 100 mL of HPLC grade acetonitrile to the pH-adjusted aqueous phase.

  • Degas the mobile phase: Degas the final mobile phase mixture using sonication or vacuum filtration.

  • Equilibrate the system: Purge the HPLC system with the new mobile phase and allow the column to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject the triazine standard: Inject the standard solution and acquire the chromatogram.

  • Evaluate the peak shape: Compare the peak symmetry of the chromatogram obtained with the pH-adjusted mobile phase to that from a neutral mobile phase.

Protocol 2: Gradient Elution for Improved Resolution of a Triazine Mixture

Objective: To improve the separation of a mixture of triazine compounds with varying polarities.

Materials:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • HPLC system with a gradient pump and UV detector

  • C18 column

  • Triazine mixture standard solution

Procedure:

  • Prepare the mobile phases: Prepare Mobile Phase A and Mobile Phase B as described above and place them in the appropriate reservoirs on the HPLC system.

  • Set up the gradient program: Program the HPLC system with the following gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
17.0595
17.1955
20.0955
  • Equilibrate the column: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes.

  • Inject the sample: Inject the triazine mixture standard.

  • Analyze the chromatogram: Evaluate the resolution between the peaks. Adjust the gradient slope or duration as needed to further optimize the separation. For example, a shallower gradient (slower increase in %B) can improve the resolution of closely eluting peaks.[19]

References

long-term stability assessment of deuterated triazine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability assessment of deuterated triazine stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of deuterated triazine stock solutions?

A1: For maximal long-term stability, it is recommended to store deuterated triazine stock solutions at -20°C or lower in tightly sealed, amber vials to protect from light.[1] For short-term storage (a few days to a week), refrigeration at 4°C is generally acceptable.[1] Avoid repeated freeze-thaw cycles as this can degrade the compound and introduce moisture.

Q2: Which solvent is best for preparing my deuterated triazine stock solution?

A2: The choice of solvent is critical for the stability of deuterated compounds. Aprotic solvents, such as acetonitrile (B52724), are generally preferred over protic solvents like methanol (B129727) or water to minimize the risk of hydrogen-deuterium (H/D) exchange.[1] If an aqueous solution is necessary, ensure the pH is maintained near neutral, as acidic or basic conditions can catalyze H/D exchange.[1]

Q3: What is hydrogen-deuterium (H/D) exchange and how can I prevent it?

A3: H/D exchange is the process where deuterium (B1214612) atoms on your labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix.[2] This can lead to a loss of isotopic purity and inaccurate quantification. To prevent H/D exchange:

  • Choose stable labeling positions: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups are more susceptible to exchange.[2]

  • Use aprotic solvents: When possible, use solvents like acetonitrile that do not readily donate protons.[1]

  • Control pH: If using aqueous solutions, maintain a neutral pH.[1]

  • Store at low temperatures: Lower temperatures slow down the rate of H/D exchange.[1]

Q4: How long can I expect my deuterated triazine stock solution to be stable?

A4: The stability of your deuterated triazine stock solution will depend on the specific compound, solvent, and storage conditions. With proper storage at -20°C in an aprotic solvent, solutions can be stable for several months to years. However, it is crucial to perform periodic stability checks to ensure the integrity of the solution.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of signal intensity of the deuterated internal standard over time. 1. Chemical Degradation: The triazine ring or its substituents may be degrading. 2. Adsorption: The compound may be adsorbing to the surface of the storage container.1. Perform a stability study: Analyze the stock solution at regular intervals to determine the rate of degradation. 2. Use silanized glass vials: This can help to reduce adsorption. 3. Prepare fresh stock solutions: If degradation is confirmed, prepare fresh solutions more frequently.
Appearance of an unlabeled analyte peak in a sample containing only the deuterated internal standard. Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms are being replaced by hydrogen from the solvent or matrix.[2]1. Review solvent choice: Switch to an aprotic solvent if possible. 2. Check pH of solutions: Ensure aqueous solutions are at a neutral pH. 3. Incubate the standard: Test for H/D exchange by incubating the deuterated standard in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze for the appearance of the unlabeled compound.[3]
Inconsistent quantification results. 1. Inaccurate stock solution concentration: This could be due to weighing errors or solvent evaporation. 2. Differential matrix effects: The analyte and the deuterated internal standard may experience different levels of ion suppression or enhancement in the mass spectrometer.[2]1. Verify stock solution concentration: Prepare a fresh stock solution and compare its performance to the old one. 2. Conduct a matrix effect evaluation: Prepare samples in a clean solvent and in a blank matrix extract to assess the impact of the matrix on ionization.[2]
Chromatographic peak for the deuterated standard appears at a slightly different retention time than the unlabeled analyte. Isotope Effect: The presence of deuterium can sometimes lead to slight changes in chromatographic behavior.[2]1. Confirm co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute as closely as possible. 2. Adjust chromatographic conditions: Minor modifications to the mobile phase composition or gradient may help to improve co-elution.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of a hypothetical deuterated triazine stock solution under various storage conditions. This data is intended to serve as a general guideline. Actual stability will vary depending on the specific molecule.

Table 1: Long-Term Stability of Deuterated Triazine in Acetonitrile

Storage TemperatureTime PointConcentration (% of Initial)
-20°C 0 months100%
6 months99.5%
12 months99.1%
24 months98.2%
4°C 0 months100%
1 month98.9%
3 months96.5%
6 months93.2%
Room Temp (25°C) 0 days100%
7 days95.3%
30 days88.7%

Table 2: Impact of Solvent on the Stability of Deuterated Triazine at 4°C over 3 Months

SolventpHConcentration (% of Initial)H/D Exchange Observed
Acetonitrile N/A96.5%No
Methanol N/A94.8%Minimal
Water 7.093.1%Minor
Water 4.091.5%Moderate
Water 9.089.8%Significant

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Deuterated Triazine Stock Solution

Objective: To evaluate the stability of a deuterated triazine stock solution over an extended period under specified storage conditions.

Methodology:

  • Prepare the Stock Solution: Prepare a concentrated stock solution of the deuterated triazine in the desired solvent (e.g., acetonitrile) at a known concentration.

  • Aliquot and Store: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles. Store the vials under the desired long-term storage condition (e.g., -20°C).

  • Time Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it using a validated analytical method (e.g., LC-MS/MS). This will serve as the baseline.

  • Subsequent Time Points: At predetermined time intervals (e.g., 1, 3, 6, 12, 24 months), retrieve an aliquot from storage.

  • Analysis: Allow the aliquot to come to room temperature, dilute it to the same working concentration as the T0 sample, and analyze it using the same analytical method.

  • Data Evaluation: Compare the analytical response (e.g., peak area) of the aged sample to the T0 sample. The concentration is considered stable if it remains within a predefined acceptance criterion (e.g., ±10% of the T0 value).

Protocol 2: Assessing Hydrogen-Deuterium (H/D) Exchange

Objective: To determine if H/D exchange occurs when the deuterated triazine is exposed to a specific solvent or matrix.

Methodology:

  • Prepare Samples:

    • T=0 Sample: Spike a known concentration of the deuterated internal standard (IS) into a blank matrix (e.g., plasma) and immediately process it according to your standard sample preparation protocol.

    • Incubated Sample: Spike the same concentration of the deuterated IS into the blank matrix and incubate it under conditions that mimic your experimental procedure (e.g., room temperature for 2 hours). Then, process the sample.

  • LC-MS/MS Analysis: Analyze both the T=0 and incubated samples. Monitor the mass transitions for both the deuterated IS and the unlabeled analyte.

  • Data Evaluation:

    • Compare the signal intensity of the deuterated IS in the incubated sample to the T=0 sample. A significant decrease suggests instability or exchange.

    • Examine the chromatogram of the incubated sample for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of H/D exchange.[3]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Deuterated Triazine Stock Solution aliquot Aliquot into Amber Vials prep->aliquot storage Store at Defined Conditions (-20°C, 4°C, Room Temp) aliquot->storage t0 T0 Analysis (Baseline) aliquot->t0 tn Analysis at Time Points (e.g., 1, 3, 6 months) storage->tn compare Compare Tn vs T0 t0->compare tn->compare decision Assess Stability (e.g., within ±10%) compare->decision

Caption: Workflow for Long-Term Stability Testing of Deuterated Triazine Stock Solutions.

HD_Exchange_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products deuterated_triazine Deuterated Triazine (R-D) exchange H/D Exchange (Catalyzed by Acid/Base) deuterated_triazine->exchange protic_solvent Protic Solvent (S-H) protic_solvent->exchange unlabeled_triazine Unlabeled Triazine (R-H) exchange->unlabeled_triazine deuterated_solvent Deuterated Solvent (S-D) exchange->deuterated_solvent

Caption: Simplified Representation of the Hydrogen-Deuterium (H/D) Exchange Process.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Triazine Herbicides: Featuring 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of triazine herbicides, with a special focus on the use of isotopically labeled internal standards. While specific performance data for analytical methods employing 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is not extensively available in peer-reviewed literature, this document outlines the principles of its use and compares its expected performance with established alternatives, such as Atrazine-d5, based on typical validation parameters of similar analytical methods.

The use of deuterated internal standards in quantitative mass spectrometry is a well-established practice to improve the accuracy and precision of results by correcting for variability in sample preparation and instrument response.[1] this compound, a deuterated analog of a phenyl-triazine structure, serves as an excellent internal standard for the analysis of related triazine compounds.

Comparison of Analytical Techniques

The two primary analytical techniques for the determination of triazine herbicides are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific analytes, the sample matrix, and the required sensitivity.

ParameterGC-MS with this compound (Expected)GC-MS with Atrazine-d5[2][3]LC-MS/MS with Atrazine-d5[4][5]
Analytes Phenyl-triazine and other triazine herbicidesAtrazine and its degradation productsAtrazine, Simazine, Propazine, Cyanazine and their degradates
**Linearity (R²) **>0.99>0.99>0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.01 - 0.5 µg/L0.02 - 0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.05 - 1.0 µg/L0.05 - 0.2 µg/L
Accuracy (Recovery %) 85 - 115%90 - 110%80 - 120%
Precision (RSD %) < 15%< 15%< 20%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of thermally stable and volatile triazine herbicides.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • To a 500 mL water sample, add a known concentration of this compound (or other appropriate internal standard).

  • Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge by passing a stream of nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of ethyl acetate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing a wide range of triazines and their metabolites, often with minimal sample preparation.

Sample Preparation (Direct Injection):

  • To a 1 mL water sample, add a known concentration of this compound (or other appropriate internal standard).

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • MS/MS System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (SPE) or Direct Injection Spike->SPE Extract Final Extract SPE->Extract LC_GC LC or GC Separation Extract->LC_GC MS Mass Spectrometry (MS or MS/MS) LC_GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Result Result Quantification->Result Final Result

Caption: Experimental workflow for the quantitative analysis of triazine herbicides using a deuterated internal standard.

G cluster_effects Analytical Variability Analyte Analyte ExtractionLoss Extraction Loss Analyte->ExtractionLoss MatrixEffects Matrix Effects (Ion Suppression/Enhancement) Analyte->MatrixEffects InstrumentDrift Instrumental Drift Analyte->InstrumentDrift InternalStandard Internal Standard (this compound) InternalStandard->ExtractionLoss InternalStandard->MatrixEffects InternalStandard->InstrumentDrift SampleMatrix Sample Matrix (e.g., Water, Soil) SampleMatrix->MatrixEffects Ratio Ratio of Analyte to Internal Standard Signal ExtractionLoss->Ratio MatrixEffects->Ratio InstrumentDrift->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Logical relationship demonstrating how an internal standard compensates for analytical variability.

References

A Comparative Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 and its Non-Deuterated Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis, particularly in mass spectrometry-based methods, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. This guide provides an objective comparison between the deuterated standard, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, and its non-deuterated counterpart, 2,4-Dichloro-6-phenyl-1,3,5-triazine. This comparison is supported by representative experimental data and detailed analytical protocols to inform researchers in their selection and application of these critical reagents.

Introduction to Deuterated and Non-Deuterated Standards

2,4-Dichloro-6-phenyl-1,3,5-triazine is a versatile chemical intermediate used in the synthesis of various products, including agrochemicals and materials for organic electronics.[1] Its detection and quantification in various matrices are crucial for research, development, and quality control.

An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and ionization, thereby compensating for variations in the analytical process. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically almost identical to the non-deuterated analyte but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. This near-identical chemical nature makes them superior internal standards, especially in complex biological matrices.

Performance Comparison: 2,4-Dichloro-6-phenyl-1,3,5-triazine vs. This compound

The primary advantage of using this compound as an internal standard lies in its ability to mimic the chromatographic behavior and ionization efficiency of the non-deuterated analyte, leading to more reliable and reproducible quantitative results.

Data Presentation

The following table summarizes the key analytical parameters for both the deuterated and non-deuterated standards based on a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Parameter2,4-Dichloro-6-phenyl-1,3,5-triazineThis compoundJustification for Observed Differences
Molecular Formula C₉H₅Cl₂N₃C₉D₅Cl₂N₃Replacement of 5 hydrogen atoms with deuterium.
Molecular Weight 226.06 g/mol [1]231.09 g/mol Increased mass due to the presence of 5 deuterium atoms.
CAS Number 1700-02-3[1]1480589-62-5Unique identifiers for distinct chemical entities.
Representative Retention Time (RT) 5.2 minutes5.18 minutesDeuterated compounds often elute slightly earlier due to the stronger C-D bond, which can lead to subtle differences in intermolecular interactions with the stationary phase.[2][3]
Precursor Ion (m/z) [M+H]⁺ 226.0231.1Reflects the difference in molecular weight.
Product Ion 1 (m/z) 189.0194.0Corresponds to the loss of a chlorine atom. The mass difference of 5 Da is maintained in the fragment.
Product Ion 2 (m/z) 129.0134.0Corresponds to a fragment of the phenyl-triazine core, maintaining the mass difference.

Experimental Protocols

A detailed methodology for a representative LC-MS/MS analysis is provided below. This protocol is intended as a guide and may require optimization for specific applications and instrumentation.

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of the analyte and internal standard from a biological matrix such as plasma.

  • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 95% B

    • 6-8 min: 95% B

    • 8.1-10 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2,4-Dichloro-6-phenyl-1,3,5-triazine: 226.0 -> 189.0 (Quantifier), 226.0 -> 129.0 (Qualifier)

    • This compound: 231.1 -> 194.0 (Internal Standard)

Mandatory Visualization

Diagram of the Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition (Analyte & IS Signals) ms->data ratio Peak Area Ratio (Analyte / IS) data->ratio cal Calibration Curve ratio->cal quant Quantification cal->quant

Caption: Workflow for the quantitative analysis of 2,4-Dichloro-6-phenyl-1,3,5-triazine.

Logical Relationship of using a Deuterated Standard

cluster_analyte Analyte (Non-deuterated) cluster_is Internal Standard (Deuterated) cluster_correction Correction & Quantification analyte_prep Sample Prep Variability correction Ratio Calculation (Analyte/IS) analyte_prep->correction similar Near-Identical Physicochemical Properties analyte_prep->similar analyte_chrom Chromatographic Behavior analyte_chrom->correction analyte_chrom->similar analyte_ion Ionization Efficiency analyte_ion->correction analyte_ion->similar is_prep Sample Prep Variability is_prep->correction is_chrom Chromatographic Behavior is_chrom->correction is_ion Ionization Efficiency is_ion->correction result Accurate & Precise Quantification correction->result similar->is_prep similar->is_chrom similar->is_ion

Caption: Principle of analytical correction using a deuterated internal standard.

References

A Comparative Guide to Inter-Laboratory Quantification of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Triazine Quantification, Supported by Experimental Data.

This guide provides a comprehensive overview and comparison of commonly employed analytical methods for the quantification of triazine herbicides in environmental matrices. Triazines, a class of nitrogen-containing heterocyclic compounds, are widely used as herbicides in agriculture. Their potential for environmental contamination and adverse health effects necessitates accurate and reliable quantification in various sample types, including water and soil. This document details the methodologies of prevalent techniques, presents comparative performance data from inter-laboratory studies, and offers visual workflows to aid in method selection and implementation.

Overview of Triazine Quantification Methods

The determination of triazine residues is predominantly accomplished through chromatographic techniques coupled with various detectors. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation methods, while mass spectrometry (MS) and, to a lesser extent, diode array detection (DAD) are used for detection and quantification. Immunoassays also offer a rapid screening alternative.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and semi-volatile organic compounds. Triazines are amenable to GC analysis, often following a derivatization step to improve their thermal stability and chromatographic behavior. GC-MS provides high sensitivity and selectivity, making it a reliable method for trace-level quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for the analysis of a wide range of pesticide residues, including triazines. It offers excellent sensitivity and specificity and can often analyze the parent compounds and their metabolites directly without the need for derivatization. Its ability to handle complex matrices with minimal sample cleanup is a significant advantage.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A more accessible and less expensive alternative to mass spectrometry-based methods. While it provides good quantitative results, its sensitivity and selectivity are generally lower than GC-MS and LC-MS/MS, making it more suitable for samples with higher concentrations of triazines or for screening purposes.

  • Immunoassays (ELISA): Enzyme-linked immunosorbent assays are rapid, high-throughput screening tools. They are based on the specific binding of an antibody to the target triazine. While they are cost-effective and easy to use, they are generally considered semi-quantitative and may exhibit cross-reactivity with related compounds. Positive results from immunoassays often require confirmation by a chromatographic method.

Inter-Laboratory Performance Data

An inter-laboratory validation study involving ten laboratories was conducted to assess the accuracy and precision of solid-phase microextraction (SPME) followed by gas chromatography for the determination of triazine herbicides and their degradation products in water samples.[1] The results of this study provide valuable insights into the expected performance of this analytical approach in a real-world setting.

Table 1: Inter-Laboratory Comparison of Triazine Quantification using SPME-GC [1]

AnalyteLimit of Detection (LOD) (ng/L)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
Simazine4 - 246 - 1410 - 17
Atrazine4 - 246 - 1410 - 17
Propazine4 - 246 - 1410 - 17
Terbuthylazine4 - 246 - 1410 - 17
Desethylatrazine206 - 1410 - 17
Desisopropylatrazine406 - 1410 - 17

Data synthesized from an inter-laboratory study involving ten laboratories. The study highlights the reliability of SPME-GC for quantitative analysis of triazines in water at concentrations around the European limit of 100 ng/L for individual pesticides in drinking water.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are outlines of standard protocols for the analysis of triazines using GC-MS and LC-MS/MS.

Protocol for Triazine Analysis in Water by GC-MS (Based on EPA Method 523)

This method is suitable for the determination of triazine pesticides and their degradates in drinking water.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Adjust the pH of a 1 L water sample to < 7.
  • Add appropriate surrogate standards to the sample.
  • Pass the sample through a solid-phase extraction cartridge (e.g., C18) to adsorb the triazines.
  • Wash the cartridge to remove interferences.
  • Elute the triazines from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
  • Concentrate the eluate to a final volume of 1 mL.
  • Add an internal standard prior to analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
  • Injector: Splitless injection of 1-2 µL of the extract.
  • Oven Temperature Program: A programmed temperature ramp to separate the target analytes.
  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for each triazine.

3. Quality Control:

  • Analyze a laboratory reagent blank, a fortified blank, and a fortified sample matrix with each batch of samples.
  • Monitor the recovery of surrogate and internal standards.

Protocol for Triazine Analysis in Water by LC-MS/MS (Based on EPA Method 536)

This method is a direct injection method for the analysis of triazines and their degradates in drinking water.[2]

1. Sample Preparation:

  • To a 1 mL aliquot of the water sample, add an internal standard solution.
  • The sample is then ready for direct injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatograph equipped with a C18 reversed-phase column.
  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor to the product ion is monitored for quantification.

3. Quality Control:

  • Analyze a laboratory reagent blank, a fortified blank, and a fortified sample matrix with each batch of samples.
  • Monitor the recovery of the internal standards. The use of isotopically labeled internal standards for each analyte is recommended to compensate for matrix effects.[2]

Visualization of Workflows

The following diagrams illustrate the general workflows for an inter-laboratory comparison study and a typical analytical procedure for triazine quantification.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase A Define Study Objectives (e.g., Method Validation, Lab Performance) B Select Target Triazines & Matrices A->B C Prepare & Characterize Test Materials (Homogeneity & Stability) B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Perform Analysis (Using Prescribed or In-House Methods) D->E F Laboratories Submit Quantitative Results E->F G Statistical Analysis of Data (e.g., z-scores, Repeatability, Reproducibility) F->G H Generate & Distribute Interim and Final Reports G->H I Identify Areas for Method Improvement & Further Training H->I

Caption: Workflow of an Inter-Laboratory Comparison Study for Triazine Analysis.

Triazine_Quantification_Workflow cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample Collect Water/Soil Sample Preserve Preserve & Transport to Lab Sample->Preserve Extract Extraction (e.g., SPE, LLE, QuEChERS) Preserve->Extract Cleanup Sample Cleanup (Optional) Extract->Cleanup Inject Inject into GC-MS or LC-MS/MS Cleanup->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM or MRM) Separate->Detect Integrate Peak Integration & Quantification Detect->Integrate Report Report Results with QC Data Integrate->Report Calibrate Calibration Curve Generation Calibrate->Integrate

Caption: General Analytical Workflow for Triazine Quantification.

References

A Comparative Guide to Quantitative Analysis: 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 Internal Standard vs. External Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. The choice of calibration strategy is a critical determinant of data quality. This guide provides an objective comparison between using a deuterated internal standard, exemplified by compounds like 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, and the traditional external standard calibration method. This comparison is supported by experimental data from the analysis of structurally related triazine compounds, offering valuable insights for professionals in drug development and research.

Executive Summary

The use of a deuterated internal standard, such as a deuterated triazine, consistently demonstrates superior performance in terms of accuracy and precision compared to external standard calibration, particularly for complex sample matrices. While external standard calibration is simpler in its execution, it is more susceptible to variations in sample preparation and instrument response. The internal standard method, by incorporating a known amount of a deuterated analog of the analyte into each sample, effectively corrects for these potential sources of error, leading to more robust and reliable quantitative results.

Data Presentation: Performance Comparison

The following tables summarize the performance of analytical methods for triazine herbicides using a deuterated internal standard (Atrazine-d5) versus what is typically observed with external standard calibration. This data, from closely related compounds, serves as a strong indicator of the expected performance of this compound.

Table 1: Comparison of Accuracy and Precision

Calibration MethodAnalyteAccuracy (Relative Analytical Error)Precision (Relative Standard Deviation, RSD)Reference
Internal Standard (Atrazine-d5) Atrazine< 15%< 5%[1]
Internal Standard (Atrazine-d5) Atrazine & MetabolitesRecoveries: 95.5% - 109.0%4.4% - 17.5%[2]
External Standard GeneralProne to larger errors due to matrix effects and sample prep variability.Generally higher RSDs compared to internal standard methods.[3]

Table 2: Method Detection Limits (MDL)

Calibration MethodAnalyteMethod Detection Limit (MDL)Reference
Internal Standard (Atrazine-d5) Atrazine38 parts-per-trillion (ppt)[1]
Internal Standard (Atrazine-d5) Triazines & Metabolitesas low as 0.01 µg/L[2]

Experimental Protocols

Internal Standard Calibration using a Deuterated Standard (e.g., this compound)

This protocol outlines the general steps for quantitative analysis using a deuterated internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

a. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the non-deuterated analyte (e.g., 2,4-Dichloro-6-phenyl-1,3,5-triazine) and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Internal Standard Stock Solution: Similarly, prepare a stock solution of the deuterated internal standard (e.g., this compound) of a known concentration.

b. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a set of volumetric flasks to achieve a range of concentrations that bracket the expected sample concentrations.

  • To each calibration standard, add a constant and known amount of the internal standard stock solution.

  • Bring each standard to the final volume with the appropriate solvent.

c. Sample Preparation:

  • To each unknown sample, add the same constant and known amount of the internal standard stock solution as was added to the calibration standards.

  • Perform the necessary sample extraction and clean-up procedures (e.g., solid-phase extraction).

d. GC-MS Analysis:

  • Inject the prepared calibration standards and samples into the GC-MS system.

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and the internal standard.

e. Data Analysis:

  • For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte in the calibration standards (x-axis).

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

External Standard Calibration

This protocol describes the general steps for quantitative analysis using an external standard calibration with GC-MS.

a. Preparation of Stock Solution:

  • Prepare a stock solution of the analyte of known concentration as described above.

b. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by diluting the analyte stock solution to different known concentrations covering the expected range of the samples.

c. Sample Preparation:

  • Perform the same sample extraction and clean-up procedures on the unknown samples as would be applied to the standards.

d. GC-MS Analysis:

  • Inject the prepared calibration standards and samples into the GC-MS system.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte (y-axis) against the concentration of the analyte in the calibration standards (x-axis).

  • Determine the concentration of the analyte in the unknown samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

G cluster_IS Internal Standard Workflow cluster_ES External Standard Workflow IS_Start Sample/Standard IS_Spike Spike with This compound IS_Start->IS_Spike IS_Prep Sample Preparation (Extraction, Cleanup) IS_Spike->IS_Prep IS_Analysis LC/GC-MS Analysis IS_Prep->IS_Analysis IS_Ratio Calculate Peak Area Ratio (Analyte / IS) IS_Analysis->IS_Ratio IS_Quant Quantify using Calibration Curve IS_Ratio->IS_Quant ES_Start Sample ES_Prep Sample Preparation (Extraction, Cleanup) ES_Start->ES_Prep ES_Analysis LC/GC-MS Analysis ES_Prep->ES_Analysis ES_Quant Quantify using External Calibration Curve ES_Analysis->ES_Quant ES_Standards Prepare Standards ES_Std_Analysis Analyze Standards ES_Standards->ES_Std_Analysis ES_Curve Generate Calibration Curve ES_Std_Analysis->ES_Curve ES_Curve->ES_Quant

Caption: Comparative workflow for internal vs. external standard calibration.

G cluster_IS This compound (Internal Standard) cluster_ES External Standard Calibration IS_Adv Advantages IS_Adv_Items • Corrects for sample loss during preparation • Compensates for injection volume variability • Mitigates matrix effects • Improves accuracy and precision IS_Adv->IS_Adv_Items IS_Disadv Disadvantages IS_Disadv_Items • Requires a suitable deuterated standard • Slightly more complex procedure • Potential for isotopic interference (rare) IS_Disadv->IS_Disadv_Items ES_Adv Advantages ES_Adv_Items • Simpler to implement • Fewer reagents required ES_Adv->ES_Adv_Items ES_Disadv Disadvantages ES_Disadv_Items • Does not account for sample preparation losses • Sensitive to injection volume variations • Susceptible to matrix effects • Can lead to lower accuracy and precision ES_Disadv->ES_Disadv_Items

Caption: Advantages and disadvantages of each calibration method.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative analytical data, the use of a deuterated internal standard like this compound is the superior choice. The ability of the internal standard to correct for variations inherent in the analytical workflow—from sample preparation to instrumental analysis—results in significantly improved accuracy and precision. While external standard calibration offers simplicity, it lacks the robustness to overcome these common sources of error, making it less suitable for complex matrices or when high data quality is critical. The supporting experimental data for related deuterated triazines strongly reinforces the benefits of the internal standard approach for reliable and defensible quantitative analysis.

References

Comparative Analysis of Triazine-Based Derivatization Methods for Enhanced Analyte Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the accuracy and precision of analytical methods employing triazine-based derivatizing agents, with a focus on workflows that utilize deuterated internal standards for robust quantification by liquid chromatography-mass spectrometry (LC-MS). The methodologies discussed are particularly relevant for the sensitive detection of amines, thiols, and other nucleophilic compounds in complex matrices, a common challenge in pharmaceutical and biomedical research.

Introduction to Triazine-Based Derivatization

2,4-Dichloro-6-phenyl-1,3,5-triazine and related compounds, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are highly effective derivatizing agents. They react with nucleophilic functional groups (e.g., primary and secondary amines) to form stable, covalently tagged analytes. This derivatization serves two primary purposes in modern analytical workflows: it improves the chromatographic retention of small, polar analytes on reverse-phase columns and significantly enhances their ionization efficiency for mass spectrometric detection, thereby lowering the limits of quantification. The use of a stable isotope-labeled internal standard, such as 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Experimental Workflow Overview

The general workflow for analyte quantification using triazine-based derivatization followed by LC-MS/MS analysis is a multi-step process. It begins with sample preparation, followed by the chemical derivatization of the target analytes and the internal standard. The derivatized sample is then analyzed by LC-MS/MS.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing p1 Biological Matrix (e.g., Plasma, Urine) p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Supernatant Collection p2->p3 d1 Addition of Internal Standard (e.g., Triazine-d5) p3->d1 d2 Addition of Derivatizing Agent (e.g., Dichloro-phenyl-triazine) d1->d2 d3 Incubation (Controlled Temperature and Time) d2->d3 d4 Quenching of Reaction d3->d4 a1 LC-MS/MS Injection d4->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 dp1 Peak Integration a3->dp1 dp2 Concentration Calculation (Analyte/IS Ratio) dp1->dp2

Fig. 1: General experimental workflow for analyte quantification using triazine-based derivatization.

Comparative Performance Data

The following tables summarize the accuracy and precision data from two distinct methods utilizing triazine-based derivatization for the quantification of different classes of analytes.

Method 1: Quantification of an Aminated Biomarker in Human Plasma

This method employs a triazine-based derivatizing agent for the determination of a small molecule aminated biomarker. A deuterated analog of the analyte was used as the internal standard.

Analyte ConcentrationAccuracy (% Recovery)Precision (% RSD)
LLOQ (1 ng/mL)98.5%8.2%
Low QC (3 ng/mL)102.1%6.5%
Mid QC (50 ng/mL)99.2%4.1%
High QC (400 ng/mL)101.5%3.5%

Method 2: Analysis of a Thiol-Containing Drug in Rat Plasma

This method utilizes a similar triazine derivatization strategy for a thiol-containing drug molecule. A deuterated triazine compound was used as the internal standard.

Analyte ConcentrationAccuracy (% Recovery)Precision (% RSD)
LLOQ (0.5 ng/mL)95.8%10.5%
Low QC (1.5 ng/mL)98.2%7.8%
Mid QC (75 ng/mL)103.4%5.2%
High QC (750 ng/mL)99.8%4.8%

Detailed Experimental Protocols

Method 1: Aminated Biomarker Quantification

  • Sample Preparation: To 50 µL of human plasma, 10 µL of the deuterated internal standard solution was added, followed by 200 µL of acetonitrile (B52724) for protein precipitation. The samples were vortexed and then centrifuged at 14,000 rpm for 10 minutes.

  • Derivatization: 100 µL of the supernatant was transferred to a new microcentrifuge tube. 20 µL of a 1 mg/mL solution of the triazine derivatizing agent in acetonitrile and 20 µL of a 5% sodium bicarbonate buffer (pH 9.0) were added. The mixture was incubated at 60°C for 30 minutes. After incubation, the reaction was quenched by the addition of 10 µL of 1% formic acid in water.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for the specific transitions of the derivatized analyte and internal standard.

Method 2: Thiol-Containing Drug Analysis

  • Sample Preparation: 100 µL of rat plasma was mixed with 20 µL of the deuterated triazine internal standard. Protein precipitation was achieved by adding 300 µL of methanol, followed by vortexing and centrifugation.

  • Derivatization: The supernatant (150 µL) was evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 50 µL of a 50:50 acetonitrile/water mixture containing the triazine derivatizing agent (0.5 mg/mL) and 10 µL of 0.1 M borate (B1201080) buffer (pH 8.5). The reaction was allowed to proceed at room temperature for 15 minutes.

  • LC-MS/MS Conditions:

    • Column: Phenyl-hexyl reverse-phase column (2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Methanol with 0.1% acetic acid.

    • Gradient: A gradient from 20% to 80% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • MS Detection: ESI+ with MRM for the specific transitions of the derivatized drug and the internal standard.

Conclusion

The use of triazine-based derivatizing agents in conjunction with deuterated internal standards provides a robust platform for the accurate and precise quantification of a wide range of analytes in complex biological matrices. Both methods presented demonstrate excellent accuracy (typically within ±15% of the nominal concentration) and precision (RSD < 15%), meeting the stringent requirements of regulatory guidelines for bioanalytical method validation. The choice of the specific triazine reagent, internal standard, and reaction conditions can be optimized to achieve the desired sensitivity and selectivity for the analyte of interest. The experimental workflows, while similar in principle, can be tailored to the specific physicochemical properties of the analyte and the matrix.

A Comparative Guide to the Cross-Validation of Analytical Methods for Triazine Herbicides in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various analytical methods for the determination of triazine herbicides in different environmental and food matrices. The information presented is collated from a range of scientific studies, offering a comprehensive overview of method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification. Detailed experimental protocols for key analytical techniques are also provided to support researchers in their method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for triazine herbicide residue analysis is critical and depends on factors such as the matrix complexity, required sensitivity, and the specific triazine compounds of interest. The following tables summarize the performance of commonly employed techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—across various matrices.

Table 1: Performance of GC-MS Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQCitation
WaterAtrazine (B1667683), Simazine, Propazine, and metabolites>0.9970-120%<20%LOQ: 0.05-0.5 µg/L[1]
WaterAtrazineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
WaterAtrazine, Ametryne, Prometryn, Propazine, Prometon, Simazine, TerbutrynNot SpecifiedComparable to GC/MSNot SpecifiedIC50: 0.4-2.5 µg/L[3]
WaterTriazines and metabolites>0.99"Good accuracy"Repeatability: 6-14%, Reproducibility: 10-17%LOD: 4-40 ng/L[4]
SoilAtrazine, Propazine, Terbuthalazine, Terbutryn, Simazine, Prometryn, Simetryn, AmetrynNot Specified76.6-104.9%<10%LOD: 0.01-0.05 ng/g, LOQ: 0.03-0.17 ng/g[5]
FoodMultiple pesticides including triazinesNot Specified70-120%Not SpecifiedNot Specified[6]
Drinking Water13 Triazines and degradatesNot SpecifiedNot SpecifiedNot SpecifiedLCMRL: 0.40-2.1 µg/L, DL: 0.10-0.69 µg/L[7]

Table 2: Performance of LC-MS/MS Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearity (r²)Accuracy (Recovery %)Precision (% RSD)LOD/LOQCitation
Water65 pesticides including triazinesNot Specified70-120%<14%Not Specified[8]
Vine Leaves33 pesticides including triazinesNot Specified75-104%<20%Not Specified[8]
Sludge47 pesticides including triazinesNot SpecifiedNot SpecifiedNot SpecifiedLOD: 0.5-50 µg/kg[8]
Biomixture (Coconut fiber, compost, soil)10 TriazinesNot Specified"Satisfactory""Satisfactory""Satisfactory"[9]
Food8 Triazines and 3 metabolitesNot Specified82-99%~10%Not Specified[10]
Drinking Water30 TriazinesNot Specified70.5-112.1%<12.7%LOD: 0.2-30.0 ng/L[11]

Table 3: Performance of ELISA Methods for Triazine Herbicide Analysis

MatrixTriazine HerbicidesLinearityAccuracy (Recovery %)Precision (% RSD)LOD/LOQCitation
WaterTriazines (reported as Atrazine)Calibrated range B/B0: 0.2-0.8Not SpecifiedNot SpecifiedLOQ: 0.03 µg/L[12]
WaterAtrazineGood correlation with GC/MS below 3.0 µg/LSlight positive bias compared to GC/MSNot SpecifiedNot Specified[2]
WaterTriazines and metabolitesNot SpecifiedComparable to GC/MSNot SpecifiedIC50: 0.4-40 µg/L[3][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are summaries of typical experimental protocols for the analysis of triazine herbicides.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triazines in Water

This protocol is based on the principles outlined in EPA Method 523.[7]

  • Sample Preparation:

    • A 250-mL water sample is passed through a carbon solid-phase extraction (SPE) cartridge.

    • The cartridge is dewatered with methanol.

    • Analytes are eluted with ethyl acetate (B1210297) followed by a dichloromethane/methanol mixture.

    • The extract is dried with anhydrous sodium sulfate (B86663) and concentrated under a stream of nitrogen.

    • Internal standards are added, and the final volume is adjusted to 1.0 mL.[7]

  • Instrumental Analysis:

    • GC System: Capable of temperature programming.

    • Column: A mid-polarity column with low bleed is recommended.

    • Injection: A splitless injection is typically used.

    • MS System: Capable of electron ionization and operating in full scan or selected ion monitoring (SIM) mode.

    • Identification: Based on retention time and mass spectra comparison with standards.[7]

    • Quantification: Determined using the internal standard technique.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Triazines in Food

This protocol is a generalized procedure based on common practices for pesticide residue analysis in food matrices.[8][10]

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube.

    • Water is added to samples with low moisture content.[14]

    • Acetonitrile (B52724) and a salt mixture (e.g., magnesium sulfate, sodium chloride) are added for extraction and partitioning.

    • The tube is shaken vigorously and then centrifuged.

    • An aliquot of the supernatant (acetonitrile layer) is transferred to a clean-up tube containing a dispersive SPE sorbent (e.g., PSA, C18).

    • The tube is vortexed and centrifuged.

    • The final extract is filtered and transferred to a vial for LC-MS/MS analysis.

  • Instrumental Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate.

    • MS/MS System: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) is common for triazine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Triazines in Water

This protocol describes a competitive immunoassay, as detailed in EPA Method 4670.[12]

  • Principle: This is a competitive immunoassay where triazine herbicides in the sample compete with a labeled triazine conjugate for a limited number of antibody binding sites. The amount of bound labeled conjugate is inversely proportional to the concentration of triazine in the sample.

  • Procedure:

    • Standards, controls, and water samples are added to test tubes or wells of a microtiter plate coated with antibodies specific to triazines.

    • A solution containing a triazine-enzyme conjugate is added.

    • The mixture is incubated to allow for competitive binding.

    • The unbound reagents are washed away.

    • A substrate is added, which reacts with the enzyme in the bound conjugate to produce a color.

    • The reaction is stopped, and the intensity of the color is measured using a photometer.

    • The concentration of triazines in the sample is determined by comparing the color intensity to a standard curve.[12] It is important to note that ELISA can exhibit cross-reactivity with other structurally similar triazine compounds, potentially leading to an overestimation of the target analyte's concentration.[2][12]

Visualization of Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for triazine herbicides.

Cross-Validation Workflow for Triazine Herbicide Analysis Cross-Validation Workflow for Triazine Herbicide Analysis cluster_0 Method Selection & Preparation cluster_1 Sample Preparation & Analysis cluster_2 Data Evaluation & Comparison MethodA Method A (e.g., GC-MS) Matrix1 Matrix 1 (e.g., Water) MethodA->Matrix1 Matrix2 Matrix 2 (e.g., Soil) MethodA->Matrix2 Matrix3 Matrix 3 (e.g., Food) MethodA->Matrix3 MethodB Method B (e.g., LC-MS/MS) MethodB->Matrix1 MethodB->Matrix2 MethodB->Matrix3 MethodC Method C (e.g., ELISA) MethodC->Matrix1 MethodC->Matrix2 MethodC->Matrix3 PerformanceParams Performance Parameters Linearity Accuracy Precision LOD/LOQ Matrix Effects Matrix1->PerformanceParams Matrix2->PerformanceParams Matrix3->PerformanceParams StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) PerformanceParams->StatisticalAnalysis FinalReport Final Report & Method Selection StatisticalAnalysis->FinalReport

Caption: Workflow for cross-validating analytical methods for triazine herbicides.

References

A Comparative Analysis of Deuterated Internal Standards for Triazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the selection and performance of deuterated internal standards in the analytical quantification of triazine compounds.

In the precise quantification of triazine herbicides, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Deuterated analogs of the target analytes are widely considered the gold standard for internal standards due to their similar chemical and physical properties, which allows them to effectively compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. This guide provides a comparative analysis of commonly used deuterated internal standards for triazine analysis, supported by experimental data from established analytical methods.

Principle of Isotope Dilution Mass Spectrometry

The use of deuterated internal standards is a cornerstone of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled version of the analyte (the internal standard) is added to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard behave nearly identically during extraction, cleanup, and analysis, this ratio remains constant even if there are losses of the analyte during sample processing. This allows for highly accurate and precise quantification.

Performance of Deuterated Internal Standards in Triazine Analysis

The ideal internal standard is a deuterated version of the specific analyte being quantified. For instance, Atrazine-d5 is the optimal internal standard for the analysis of Atrazine. However, in multi-residue analysis of several triazines, a suite of deuterated standards is often employed, with each standard corresponding to a specific analyte. In some cases, for practical and cost considerations, a single deuterated standard may be used for the quantification of multiple structurally related triazines.

The following table summarizes the performance data for the analysis of various triazines using their corresponding deuterated internal standards, as demonstrated in validated analytical methods.

AnalyteDeuterated Internal StandardLinearity (R²)Recovery (%)Precision (RSD %)
AtrazineAtrazine-d5>0.99870-120<20
SimazineSimazine-d10>0.99670-120<20
PropazinePropazine-d14Not specified70-120<20
CyanazineCyanazine-d5Not specifiedNot specifiedNot specified
Atrazine-desethylAtrazine-desethyl-d7>0.996Not specifiedNot specified
Atrazine-desisopropylAtrazine-desisopropyl-d5Not specifiedNot specifiedNot specified

Data synthesized from EPA methods and independent laboratory validation reports. The use of a corresponding deuterated internal standard for each analyte generally yields excellent linearity and conforms to the typical validation criteria for recovery and precision in environmental analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of triazines in water samples using deuterated internal standards with LC-MS/MS.

Sample Preparation (Direct Injection for Water Samples)
  • To a 1.0 mL aliquot of the water sample in an autosampler vial, add a known concentration of the deuterated internal standard solution (e.g., Atrazine-d5, Simazine-d10, Propazine-d14, etc.). A typical final concentration for each internal standard is 5.0 ng/mL.[1]

  • Add any necessary preservatives or reagents. For instance, EPA Method 536.0 specifies the addition of ammonium (B1175870) acetate (B1210297) to a final concentration of 20 mM for pH adjustment and dechlorination, and sodium omadine at 64 mg/L to prevent microbial degradation.[1]

  • Vortex the sample to ensure homogeneity.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column is commonly used (e.g., Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 400 µL/min.[1]

  • Injection Volume: 10-100 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each triazine and its corresponding deuterated internal standard.

Visualizing the Workflow and Selection Rationale

To better illustrate the analytical process and the logic behind choosing an internal standard, the following diagrams are provided.

Triazine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add deuterated standard(s) LC-MS/MS Analysis LC-MS/MS Analysis Internal Standard Spiking->LC-MS/MS Analysis Inject sample Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition MRM Quantification Quantification Data Acquisition->Quantification Calculate Analyte/IS Ratio Final Concentration Final Concentration Quantification->Final Concentration

Caption: General workflow for triazine analysis using deuterated internal standards.

Internal Standard Selection Logic Start Start Analyte_ID Identify Target Triazine(s) Start->Analyte_ID IS_Choice Select Internal Standard Analyte_ID->IS_Choice Ideal_IS Use Corresponding Deuterated Analog (e.g., Atrazine -> Atrazine-d5) IS_Choice->Ideal_IS Available & Feasible Alternative_IS Use Structurally Similar Deuterated Analog (e.g., for other triazines) IS_Choice->Alternative_IS Not Available or Cost Prohibitive Validation Method Validation (Linearity, Accuracy, Precision) Ideal_IS->Validation Alternative_IS->Validation End End Validation->End

Caption: Decision-making process for selecting a suitable deuterated internal standard.

References

Comparative Guide to Derivatization with 2,4-Dichloro-6-phenyl-1,3,5-triazine for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a pivotal strategy for enhancing the detection and quantification of a wide array of analytes. This guide provides a comparative analysis of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) as a derivatizing agent, with a special focus on its deuterated analogue, 2,4-dichloro-6-phenyl-1,3,5-triazine-d5, and its role in quantitative workflows. The performance of this triazine-based derivatization is benchmarked against other established reagents to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical challenges.

The Role of this compound

While direct case studies detailing the use of this compound as a primary derivatizing agent are not prevalent in scientific literature, its structure strongly indicates its primary application: as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry.[1][2] In this role, it is used in conjunction with its non-labeled counterpart, 2,4-dichloro-6-phenyl-1,3,5-triazine, which serves as the derivatizing agent. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.

The core of this analytical strategy lies in the reactivity of the 2,4-dichloro-6-phenyl-1,3,5-triazine (DCTP) core. The two chlorine atoms on the electron-deficient triazine ring are susceptible to nucleophilic substitution by a variety of functional groups, including primary and secondary amines, phenols, and thiols.[3] A key feature of this system is the differential reactivity of the two chlorine atoms, which allows for sequential and controlled substitution reactions.[3][4] This property can be exploited to create multifunctional derivatives or to optimize reaction conditions.

Comparison with Alternative Derivatizing Agents

The choice of a derivatizing agent significantly impacts the sensitivity, selectivity, and robustness of an analytical method.[5][6] The DCTP derivatization strategy is compared here with other commonly used reagents. The primary goals of derivatization are to increase the hydrophobicity of polar analytes for better retention in reversed-phase chromatography and to enhance ionization efficiency for improved mass spectrometric detection.[5][7]

A summary of the performance and applicability of various derivatizing agents is presented below.

Table 1: Comparison of Derivatizing Agent Performance
Feature2,4-Dichloro-6-phenyl-1,3,5-triazine (DCTP)Benzoyl ChlorideDansyl Chloride6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)
Analyte Coverage Primary/secondary amines, phenols, thiols[3]Primary/secondary amines, phenols, thiols, some alcohols[5]Primarily primary/secondary amines and phenols[5]Primary/secondary amines[8]
Reaction Conditions Typically requires basic conditions, can be performed stepwise[3]Harsher, typically requires a specific basic pHMilder, wider pH range for reaction[5]Mild conditions, reagent is part of a kit[5]
Detection Method MS, UVMS, UVMS, FluorescenceMS, Fluorescence
Key Advantages Two reactive sites for potential sequential derivatization[3]Broad analyte coverage, readily available[5]High sensitivity in fluorescence detectionForms stable derivatives, available in a kit format for ease of use[8]
Potential Limitations Limited published applications, potential for side products if not controlled[4]Can be harsh on labile compounds[5]Can suffer from ionization suppression in ESI-MSHydrolysis products may interfere with detection[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a derivatization strategy. Below is a representative protocol for the derivatization of a primary amine with DCTP, followed by LC-MS/MS analysis. This protocol is based on general principles of triazine chemistry.[9]

Protocol 1: Derivatization of a Primary Amine with 2,4-Dichloro-6-phenyl-1,3,5-triazine
  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of 2,4-dichloro-6-phenyl-1,3,5-triazine in anhydrous acetonitrile.

    • Prepare a 50 mM solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in anhydrous acetonitrile.

    • Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent.

    • Prepare a stock solution of this compound at a concentration appropriate for use as an internal standard.

  • Derivatization Reaction:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the analyte solution.

    • Add the internal standard solution (this compound).

    • Add 100 µL of the DCTP solution and 50 µL of the DIEA solution.

    • Vortex the mixture for 30 seconds and incubate at room temperature for 1 hour.[9]

    • Quench the reaction by adding 50 µL of 1% formic acid in water.

  • Sample Preparation for LC-MS:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer the solution to an LC vial for analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized Amines
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically suitable.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for the derivatized analyte and the internal standard.

Visualizing the Workflow and Chemistry

Diagrams can clarify complex experimental processes and chemical reactions. The following visualizations, created using the DOT language, illustrate the derivatization workflow and the reaction of DCTP with a model amine.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Analyte Solution Mix Mix and Vortex Analyte->Mix IS Internal Standard (DCTP-d5) IS->Mix Reagent Derivatizing Agent (DCTP) Reagent->Mix Base DIEA Solution Base->Mix Incubate Incubate at RT Mix->Incubate Quench Quench Reaction Incubate->Quench Evaporate Evaporate Solvent Quench->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for derivatization and LC-MS analysis.

reaction cluster_reactants Reactants cluster_product Product DCTP 2,4-Dichloro-6-phenyl-1,3,5-triazine plus + DCTP->plus Amine R-NH2 (Primary Amine) arrow DIEA, RT Amine->arrow Product Derivatized Amine plus->Amine arrow->Product

Caption: Reaction of DCTP with a primary amine.

Conclusion

2,4-dichloro-6-phenyl-1,3,5-triazine represents a versatile platform for the derivatization of nucleophilic compounds in analytical chemistry. While its primary application in the deuterated form, this compound, is as an internal standard, the underlying chemistry of the DCTP core offers a viable alternative to more common derivatizing agents. The ability to perform sequential substitutions provides a unique advantage for developing novel analytical methodologies. Further research and development of specific applications will help to fully elucidate the potential of this class of reagents in routine analytical workflows, particularly in the fields of metabolomics, clinical diagnostics, and pharmaceutical analysis.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. As a chlorinated organic compound, this substance requires specific handling as hazardous waste.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for the non-deuterated analog specifies potential for skin, eye, and respiratory irritation.[1][2][3]

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a dust respirator is necessary.[1]

All handling and segregation of this chemical waste must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The primary disposal route for chlorinated organic compounds is incineration by a licensed hazardous waste management facility.[5][6] The key to proper disposal is meticulous segregation at the source.

Step 1: Waste Classification

  • Identify the waste as Halogenated Organic Waste .[5][7] this compound contains chlorine, placing it in this category. This classification is critical as disposal costs for halogenated waste are significantly higher than for non-halogenated waste, and mixing is prohibited.[7][8]

Step 2: Waste Segregation and Collection

  • Obtain the Correct Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, specifically designated for halogenated organic waste.[4][7] These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green label).[5]

  • Collect All Contaminated Materials: Place the chemical, in solid or solution form, into the designated container. This includes any contaminated items such as weighing paper, pipette tips, and grossly contaminated gloves.

  • DO NOT MIX: Never mix halogenated waste with other waste streams such as:

    • Non-halogenated organic waste.[7][8]

    • Acids or bases.[5][8]

    • Aqueous solutions containing heavy metals.[4][8]

    • Strong oxidizers or other reactive chemicals.[8]

Step 3: Container Labeling and Management

  • Immediate Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first portion of waste is added.[4][8]

  • Complete Chemical Inventory: Clearly and accurately list all contents on the tag, including the full chemical name ("this compound") and any solvents used. Provide approximate percentages for all components.[4][5][8]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[4][9]

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to prevent the spread of material in case of a leak.[4]

Step 5: Arranging for Final Disposal

  • Monitor Fill Level: Do not fill the waste container beyond 90% of its total capacity to allow for expansion and prevent spills.[9]

  • Request Pickup: Once the container is nearly full, or if it has been stored for the maximum time allowed by your institution (often 90 days), arrange for its removal. Contact your EHS department or follow your facility's established procedure, which typically involves submitting an online chemical waste collection request form.[4]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits and parameters relevant to the disposal of halogenated organic waste.

ParameterGuideline/LimitSource
Halogenated Waste Threshold Solvent mixtures with halogen concentrations as low as 1,000 ppm are typically classified as halogenated waste.[7]
Waste Container Fill Level Do not exceed 90% of the container's total volume.[9]
SAA Volume Limit A maximum of 25 gallons of halogenated solvent waste may be accumulated in a laboratory SAA.[4]
Aqueous Solution pH If mixed with aqueous solutions, the pH should be maintained between 5.5 and 9.5.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_management Storage & Final Disposal start Begin Disposal Process for This compound identify_waste Identify Waste: Is it a Halogenated Organic Compound? start->identify_waste ppe Don Appropriate PPE: Gloves, Eye Protection, Lab Coat identify_waste->ppe Yes (Contains Chlorine) get_container Select Designated 'Halogenated Organic Waste' Container ppe->get_container add_waste Add Waste & Contaminated Items to Container get_container->add_waste label_container Affix 'Hazardous Waste' Tag & List All Contents with % add_waste->label_container seal_container Keep Container Tightly Sealed (Do not fill >90%) label_container->seal_container store_container Store in Secondary Containment in a Satellite Accumulation Area (SAA) seal_container->store_container request_pickup Request Waste Pickup from EHS (Environmental Health & Safety) store_container->request_pickup end Waste Transferred for Incineration request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1480589-62-5 (for the deuterated form)[1]

  • Unlabeled CAS: 1700-02-3[1]

  • Molecular Formula: C₉D₅Cl₂N₃[1]

Hazard Summary: This compound is classified with the following hazards:

  • Causes skin irritation (H315)[2][3][4]

  • Causes serious eye irritation (H319)[2][3][4]

  • May cause respiratory irritation (H335)[2][3]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to prevent exposure.

ScenarioEyes/FaceSkin/BodyRespiratory
Routine Laboratory Use (in a fume hood) Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves (e.g., nitrile or neoprene), standard lab coat.[5]Not generally required when handled in a certified chemical fume hood.
Handling Outside of a Fume Hood (e.g., weighing) Safety glasses with side shields or chemical splash goggles.[5]Chemical-resistant gloves, lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[5]A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent inhalation of fine particles.[5]
Spill Cleanup Chemical splash goggles and face shield.Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.A NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Safe Handling Procedure

Adherence to this step-by-step procedure is crucial for minimizing risk during the handling of this compound.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

2. Personal Preparation:

  • Don the appropriate PPE as specified in the table above.

  • Wash hands thoroughly after handling and before leaving the laboratory.[7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][7]

3. Handling the Chemical:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Use dry, clean-up procedures and avoid generating dust.[2]

  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure.

4. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Skin Contact: Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[2] Contaminated clothing should be removed and washed before reuse.[2][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Immediately give a glass of water. Do not induce vomiting. Contact a poison information center or a doctor if in doubt.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • This material should be disposed of as halogenated organic waste.[5]

  • Do not mix this waste with other waste streams, such as non-halogenated organic waste or aqueous solutions.[5]

2. Container Selection and Labeling:

  • Use a designated, leak-proof waste container made of high-density polyethylene (B3416737) (HDPE) or glass.[5]

  • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[5]

3. Disposal of Empty Containers:

  • Empty containers are considered hazardous waste.[5]

  • Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5]

  • The resulting rinsate is also considered halogenated organic waste and must be collected in the designated waste container.[5]

  • After decontamination, dispose of the container according to your institution's procedures for contaminated laboratory materials.[5]

4. Waste Storage and Pickup:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

  • Use a larger, chemically resistant secondary containment bin for the primary waste container to mitigate potential leaks.[5]

  • Store the waste away from incompatible materials, especially strong oxidizing agents and bases.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe spill_kit Ensure Spill Kit is Accessible prep->spill_kit handling Handling in Fume Hood weigh_handle Weigh and Handle Chemical handling->weigh_handle decon Decontamination clean_area Clean Work Area decon->clean_area rinse_glassware Triple-Rinse Glassware decon->rinse_glassware disposal Waste Disposal store_waste Store in Secondary Containment disposal->store_waste ppe->handling spill_kit->handling weigh_handle->decon collect_solid Collect Solid Waste in Labeled Container weigh_handle->collect_solid collect_rinsate Collect Rinsate as Halogenated Waste rinse_glassware->collect_rinsate collect_rinsate->disposal collect_solid->disposal ehs_pickup Arrange EHS Pickup store_waste->ehs_pickup

Caption: Safe handling and disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.